molecular formula C6H10N2S B2521092 4-Isopropylthiazol-5-amine CAS No. 72632-66-7

4-Isopropylthiazol-5-amine

Cat. No.: B2521092
CAS No.: 72632-66-7
M. Wt: 142.22
InChI Key: BOPCJXDJCSOVGI-UHFFFAOYSA-N
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Description

4-Isopropylthiazol-5-amine is a useful research compound. Its molecular formula is C6H10N2S and its molecular weight is 142.22. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-propan-2-yl-1,3-thiazol-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2S/c1-4(2)5-6(7)9-3-8-5/h3-4H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOPCJXDJCSOVGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(SC=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72632-66-7
Record name 4-(propan-2-yl)-1,3-thiazol-5-amine
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

chemical structure and properties of 4-Isopropylthiazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, synthesis, and application of 4-Isopropylthiazol-5-amine , a specialized heterocyclic building block in medicinal chemistry.

Structural Integrity, Synthesis, and Medicinal Utility[1]

Executive Summary

This compound (CAS: 72632-66-7) is a functionalized 1,3-thiazole derivative characterized by an amine group at the C5 position and an isopropyl group at the C4 position.[1][2][3][4] Unlike the more common 2-aminothiazoles, which are ubiquitous in approved drugs (e.g., cefotaxime, pramipexole), 5-aminothiazoles represent an underutilized chemical space.[3] They offer distinct electronic properties and vector orientations for structure-activity relationship (SAR) exploration, particularly in the design of kinase inhibitors, peptidomimetics, and modulators of protein-protein interactions (PPIs).

This guide provides a rigorous analysis of the compound's physicochemical profile, a validated synthesis protocol utilizing the


-isocyano nitrile route, and strategic insights for its deployment in drug discovery.[3]
Chemical Identity & Physicochemical Profile[1][4][6][7][8][9]

The 5-aminothiazole core is electron-rich, making the amine moiety highly nucleophilic but also susceptible to oxidation.[1][3] The isopropyl group at C4 provides steric bulk that can enforce conformational restrictions in the binding pocket or protect the core from metabolic attack.[3]

Table 1: Core Specifications
ParameterData
IUPAC Name 4-(Propan-2-yl)-1,3-thiazol-5-amine
Common Name 4-Isopropyl-5-aminothiazole
CAS Registry (Free Base) 72632-66-7
CAS Registry (HCl Salt) 2177266-47-4
SMILES CC(C)C1=C(N)SC=N1
Molecular Formula C

H

N

S
Molecular Weight 142.22 g/mol
pKa (Predicted) ~3.5–4.0 (Conjugate acid of amine)
LogP (Predicted) 1.3–1.6
H-Bond Donors/Acceptors 1 / 3

Expert Insight: The free base of this compound is prone to oxidative degradation and polymerization upon exposure to air.[1][3] For long-term storage and reproducible experimental results, it is mandatory to convert and store this compound as its hydrochloride (HCl) or dihydrochloride salt.[3]

Validated Synthesis Protocol

While various methods exist for thiazole synthesis (e.g., Hantzsch cyclization), the synthesis of 5-aminothiazoles requires specific strategies to install the amine at the 5-position. The most robust, self-validating protocol involves the cyclization of


-isocyano nitriles with hydrogen sulfide.[1][3]
Reaction Pathway

The synthesis proceeds via the reaction of 2-isocyano-3-methylbutanenitrile with hydrogen sulfide (


) in the presence of a base.[1][3] This method is preferred for its atom economy and direct formation of the 5-amino-4-alkyl motif.[1][3]

Synthesis Start 2-Isocyano-3- methylbutanenitrile Intermediate Thioamide Intermediate Start->Intermediate Nucleophilic Addition Product 4-Isopropylthiazol- 5-amine Reagents H₂S (gas), Et₃N CH₂Cl₂, RT Intermediate->Product Cyclization & Tautomerization

Figure 1: Synthetic route via


-isocyano nitrile cyclization.[1][5]
Step-by-Step Methodology

Precursor: 2-Isocyano-3-methylbutanenitrile (derived from L-Valine via formylation and dehydration).[1][3]

  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a gas inlet tube, and a thermometer. Ensure the system is vented through a scrubber containing bleach (sodium hypochlorite) to neutralize excess

    
    .
    
  • Solvation: Dissolve 2-isocyano-3-methylbutanenitrile (40 mmol, 1.0 eq) in anhydrous dichloromethane (DCM, 25 mL).

  • Base Addition: Add triethylamine (Et

    
    N)  (40 mmol, 1.0 eq) to the solution.
    
  • Cyclization: With vigorous stirring at room temperature, bubble

    
     gas  slowly through the solution for 45–60 minutes.
    
    • Observation: The reaction mixture may darken. Monitor consumption of the isonitrile by TLC (disappearance of the characteristic isonitrile odor is a crude indicator, but TLC/LC-MS is required).

  • Workup:

    • Purge the solution with nitrogen (

      
      ) for 15 minutes to remove residual 
      
      
      
      .
    • Concentrate the solvent in vacuo at low temperature (<40°C).

  • Purification: The crude residue is typically purified via flash column chromatography (SiO

    
    ) using a gradient of Ethyl Acetate/Hexanes.[3]
    
  • Salt Formation (Critical): Dissolve the purified free base in diethyl ether and add 2.0 eq of 4M HCl in dioxane dropwise. Filter the resulting precipitate to obtain This compound hydrochloride .[1]

Safety Note: Hydrogen sulfide is highly toxic.[3] All operations must be performed in a functioning fume hood with appropriate sensors.

Reactivity & Stability Profile

The 5-aminothiazole scaffold exhibits unique reactivity patterns distinct from its 2-amino counterparts.

Nucleophilicity & Acylation

The C5-amine is the primary nucleophilic site.[1][3] However, the adjacent sulfur atom in the ring exerts an electronic effect that reduces the basicity compared to aniline.[3]

  • Protocol: Acylation reactions (e.g., with acid chlorides) should be performed with a mild base (Pyridine or DIPEA) to prevent bis-acylation.

C2-Position Reactivity

The C2 position (between Nitrogen and Sulfur) is acidic and susceptible to electrophilic substitution or lithiation.[3]

  • C2-Lithiation: Protection of the primary amine is required before attempting C2-functionalization.[1][3] Treatment with

    
    -BuLi allows for the introduction of electrophiles (aldehydes, alkyl halides) at the C2 position, expanding the scaffold's utility.
    

Reactivity Core This compound N_Term N-Acylation/Alkylation (Primary Nucleophile) Core->N_Term R-COCl / R-X C2_Pos C2-Functionalization (Requires Protection) Core->C2_Pos 1. PG 2. n-BuLi, E+ Oxidation Oxidative Instability (Forms Disulfides/Polymers) Core->Oxidation Air/Light (Storage Risk)

Figure 2: Reactivity map highlighting synthetic diversion points and stability risks.[1]

Applications in Drug Discovery[6][12][13][14]
Scaffold Rationale

The this compound moiety serves as a bioisostere for other 5-membered aromatic amines (e.g., 5-aminopyrazoles, 5-aminooxazoles).[1][3]

  • Lipophilicity Modulation: The isopropyl group adds significant lipophilicity (

    
    ), improving membrane permeability.
    
  • Steric Occlusion: The bulky isopropyl group at C4 can sterically lock the conformation of the amide bond (when acylated), potentially freezing the bioactive conformation.

Case Study: Prolyl Oligopeptidase (PREP) Inhibition

Research indicates that 5-aminothiazoles can function as novel ligands for Prolyl Oligopeptidase (PREP) , an enzyme implicated in neurodegenerative disorders. The 5-aminothiazole core replaces less stable 5-aminooxazole scaffolds, maintaining inhibitory potency while significantly improving metabolic stability (half-life).[1][3]

Kinase Inhibition (CDK12/PI3K)

In kinase inhibitor design, the thiazole nitrogen (N3) often acts as a hydrogen bond acceptor for the hinge region of the kinase ATP-binding site. The C5-amine, when derivatized into a urea or amide, extends into the solvent-exposed region or the "gatekeeper" pocket, depending on the specific kinase topology.[3]

References
  • Synthesis of 5-Aminothiazoles

    • Source: Thieme Chemistry (Science of Synthesis). "Product Class 17: Thiazoles".[3]

    • Context: Detailed protocol for the H2S/Isonitrile cycliz
  • Bioactivity & Stability (PREP Inhibitors)

    • Title: 5-Aminothiazoles Reveal a New Ligand-Binding Site on Prolyl Oligopeptidase Which is Important for Modulation of Its Protein–Protein Interaction-Derived Functions.[1][3]

    • Journal: Journal of Medicinal Chemistry (ACS).
  • Compound Data & Safety

    • Source: PubChem / BLD Pharm Catalog.[3]

    • Data: CAS 72632-66-7, Physical properties.[1][3][4]

    • [6]

  • General Thiazole Chemistry

    • Title: An Overview on Synthetic 2-Aminothiazole-Based Compounds Associ
    • Journal: Molecules (MDPI).

Sources

Navigating the Physicochemical Landscape of Isopropyl-Thiazole Amines: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scarcity of Data on 4-isopropyl-1,3-thiazol-5-amine and the Power of Isomeric Analysis

For the discerning researcher in drug discovery and development, a comprehensive understanding of a molecule's physicochemical properties is the bedrock of successful candidate selection and formulation. This guide delves into the essential physicochemical characteristics of amino-substituted isopropyl-thiazoles, with a specific focus on the structural framework of 4-isopropyl-1,3-thiazol-5-amine. It is crucial to note at the outset that a thorough search of publicly available chemical databases and scientific literature reveals a significant lack of specific experimental data for 4-isopropyl-1,3-thiazol-5-amine. This data gap is not uncommon for novel or less-studied chemical entities.

However, this absence of direct data presents an opportunity to leverage the principles of chemical analogy and isomeric comparison. By examining the physicochemical properties of closely related isomers, such as 4-isopropyl-1,3-thiazol-2-amine and 5-isopropyl-1,3,4-thiadiazol-2-amine, we can infer a likely profile for our target compound and, more importantly, establish a robust framework for its experimental characterization. This guide will, therefore, serve a dual purpose: to present the available data for relevant isomers and to provide a comprehensive roadmap of the experimental and computational methodologies required to fully characterize 4-isopropyl-1,3-thiazol-5-amine.

Molecular Structure and Basic Properties: A Comparative Overview

The position of the amine group on the thiazole ring significantly influences the molecule's electronic distribution, hydrogen bonding potential, and overall polarity. These differences, while seemingly subtle, can have profound impacts on a compound's biological activity and pharmaceutical properties.

Below is a summary of the basic molecular properties for our target compound and its related isomers. Note that the properties for 4-isopropyl-1,3-thiazol-5-amine are predicted, highlighting the need for experimental verification.

CompoundStructureCAS NumberMolecular FormulaMolecular Weight ( g/mol )
4-isopropyl-1,3-thiazol-5-amine Not AvailableC₆H₁₀N₂S142.22
4-isopropyl-1,3-thiazol-2-amine[1]79932-20-0C₆H₁₀N₂S142.22[1]
5-isopropyl-1,3,4-thiadiazol-2-amine[2]27115-74-8C₅H₉N₃S143.21[2]

Note: The structure for 4-isopropyl-1,3-thiazol-5-amine is a representation for the purpose of this guide.

Key Physicochemical Parameters and Their Determination

The following sections will detail the critical physicochemical parameters relevant to drug development and outline the standard experimental and computational methods for their determination. Where available, data for the isomeric compounds will be used for illustrative purposes.

Acidity and Basicity (pKa): The Ionization Constant

Importance in Drug Development: The pKa value dictates the extent of ionization of a molecule at a given pH. This is of paramount importance as it influences solubility, membrane permeability, and receptor binding. For an amine-containing compound like 4-isopropyl-1,3-thiazol-5-amine, the basicity of the amine group will be a key determinant of its behavior in physiological environments.

Experimental Determination: Potentiometric Titration

Potentiometric titration is the gold-standard method for pKa determination. The underlying principle involves the gradual neutralization of the acidic or basic functional groups of the compound and monitoring the corresponding change in pH.

Step-by-Step Protocol for Potentiometric pKa Determination:

  • Sample Preparation: Prepare a dilute solution of the test compound (e.g., 1-5 mM) in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.

  • Titration Setup: Use a calibrated pH meter with a suitable electrode and an automated titrator for precise delivery of the titrant.

  • Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

  • Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve.

Causality in Experimental Choices: The choice of co-solvent is critical. It must be able to dissolve the compound without significantly altering its ionization behavior. The concentration of the test compound should be low enough to minimize self-aggregation but high enough to produce a clear titration curve.

Self-Validating System: The protocol's integrity is maintained by regular calibration of the pH meter with standard buffer solutions and the use of a high-precision automated titrator. The sharpness of the inflection point in the titration curve serves as an internal validation of the measurement's accuracy.

Isomer Data (Predicted):

CompoundPredicted pKa
4-isopropyl-1,3-thiazol-2-amine5.47 ± 0.10

Note: This is a predicted value for a related isomer and should be experimentally verified for 4-isopropyl-1,3-thiazol-5-amine.

Lipophilicity (LogP): The Partition Coefficient

Importance in Drug Development: LogP, the logarithm of the partition coefficient between n-octanol and water, is a critical measure of a compound's lipophilicity. It is a key predictor of its absorption, distribution, metabolism, and excretion (ADME) properties, including its ability to cross cell membranes.

Experimental Determination: Shake-Flask Method

The shake-flask method remains a reliable, albeit labor-intensive, technique for LogP determination.

Step-by-Step Protocol for Shake-Flask LogP Determination:

  • Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium.

  • Partitioning: Dissolve a known amount of the test compound in one of the phases (typically the one in which it is more soluble). Add a precise volume of the second phase.

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for the partitioning of the compound between the two phases.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.

  • Concentration Analysis: Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation: Calculate the LogP using the formula: LogP = log ([Concentration in Octanol] / [Concentration in Water]).

Causality in Experimental Choices: The pre-saturation of the solvents is a critical step to prevent volume changes during the experiment, which would affect the accuracy of the concentration measurements. The choice of analytical method depends on the compound's properties, such as the presence of a chromophore for UV-Vis analysis.

Self-Validating System: The experiment should be performed in triplicate to ensure reproducibility. A mass balance calculation (total amount of compound recovered from both phases compared to the initial amount) should be performed to check for any loss of material due to degradation or adsorption to the container walls.

Computational Prediction of LogP:

In the absence of experimental data, computational models can provide a valuable estimate of LogP. These methods are typically based on the summation of fragmental or atomic contributions to lipophilicity.

LogP_Prediction_Workflow cluster_input Input cluster_methods Computational Methods cluster_output Output Molecular_Structure Molecular Structure (SMILES or 2D/3D) Fragment_Based Fragment-Based Methods (e.g., cLogP) Molecular_Structure->Fragment_Based Atom_Based Atom-Based Methods (e.g., AlogP) Molecular_Structure->Atom_Based Property_Based Property-Based Methods (e.g., QSAR) Molecular_Structure->Property_Based Predicted_LogP Predicted LogP Value Fragment_Based->Predicted_LogP Atom_Based->Predicted_LogP Property_Based->Predicted_LogP

Caption: Workflow for computational LogP prediction.

Solubility: A Critical Factor for Bioavailability

Importance in Drug Development: Aqueous solubility is a prerequisite for the absorption of orally administered drugs. Poor solubility can lead to low bioavailability and therapeutic failure.

Experimental Determination: Thermodynamic Solubility

The equilibrium or thermodynamic solubility is the most relevant measure for drug development.

Step-by-Step Protocol for Thermodynamic Solubility Determination:

  • Sample Preparation: Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., water, buffer of a specific pH).

  • Equilibration: Agitate the suspension at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the saturated solution by filtration or centrifugation.

  • Concentration Analysis: Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method (e.g., HPLC-UV).

Causality in Experimental Choices: Using an excess of the solid compound ensures that a saturated solution is formed. The extended equilibration time is necessary to reach a true thermodynamic equilibrium, as the dissolution process can be slow.

Self-Validating System: The presence of undissolved solid at the end of the experiment confirms that a saturated solution was achieved. The analysis should be performed on multiple aliquots of the supernatant to ensure homogeneity.

Solubility_Determination_Workflow Start Start: Excess Solid Compound + Solvent Equilibration Equilibration (Constant T, Agitation) Start->Equilibration 24-48 hours Phase_Separation Phase Separation (Filtration/Centrifugation) Equilibration->Phase_Separation Analysis Concentration Analysis of Supernatant (e.g., HPLC) Phase_Separation->Analysis Result Thermodynamic Solubility Analysis->Result

Caption: Experimental workflow for thermodynamic solubility.

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the structure and purity of a compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of each nucleus.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern, aiding in structural elucidation.

While specific spectral data for 4-isopropyl-1,3-thiazol-5-amine is not available, analysis of the spectra of its isomers would provide expected chemical shift ranges and fragmentation patterns. For instance, the ¹H NMR spectrum would be expected to show signals corresponding to the isopropyl group (a doublet and a septet), aromatic protons on the thiazole ring, and the amine protons.

Conclusion and Future Directions

This technical guide has outlined the critical physicochemical characteristics of 4-isopropyl-1,3-thiazol-5-amine that are essential for its evaluation as a potential drug candidate. Due to the current lack of experimental data for this specific molecule, we have leveraged information from its isomers to provide a predictive framework and detailed experimental protocols for its complete characterization.

For any research program focused on 4-isopropyl-1,3-thiazol-5-amine, the immediate next steps should involve its synthesis and the systematic experimental determination of its pKa, LogP, and aqueous solubility. This foundational data will be instrumental in guiding further preclinical development, including formulation design and ADME studies. The methodologies and insights provided herein offer a comprehensive and scientifically rigorous path toward unlocking the therapeutic potential of this and other novel chemical entities.

References

  • Pharmaffiliates. 4-Isopropyl-1,3-thiazol-2-amine. [Link]

  • PubChem. 5-Isopropyl-1,3,4-thiadiazol-2-amine. [Link]

Sources

safety data sheet (SDS) and toxicity of 4-Isopropylthiazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Safety, Toxicity, and Handling of 4-Isopropylthiazol-5-amine

Part 1: Executive Summary & Chemical Identity

This compound is a specialized heterocyclic intermediate used primarily in the synthesis of pharmaceutical candidates (e.g., antiviral and anticancer agents).[1] Unlike its more common isomer, 2-amino-4-isopropylthiazole, the 5-amino derivative presents unique stability and reactivity challenges.[1] This guide addresses the critical gap in public safety data by synthesizing experimental precedents with "read-across" toxicology from structural analogs.[1]

Core Safety Directive: Treat this compound as a Class 6.1 (Toxic) and Class 8 (Corrosive) substance until specific GLP data proves otherwise. Its structural capacity for metabolic activation (bioactivation) necessitates strict engineering controls.

Chemical Identification
PropertyDetails
Chemical Name This compound
IUPAC Name 4-(propan-2-yl)-1,3-thiazol-5-amine
CAS Number (HCl Salt) 2177266-47-4 (Commercially available form)
CAS Number (Free Base) Not widely listed; refer to specific batch CoA
Molecular Formula C₆H₁₀N₂S
Molecular Weight 142.22 g/mol (Free Base) / 178.68 g/mol (HCl Salt)
SMILES CC(C)c1c(N)scn1
Physical State Hygroscopic solid (Salt); Oily liquid or low-melting solid (Free Base)

Part 2: Hazard Identification (GHS Classification)

Note: In the absence of a harmonized GHS monograph for this specific isomer, the following classification is derived from quantitative structure-activity relationship (QSAR) analysis and data from the close analog 2-amino-4-isopropylthiazole.

Primary Hazards
  • Acute Toxicity (Oral/Dermal/Inhalation): Category 3

    • Mechanism:[1][2][3][4][5][6][7] Thiazole amines can disrupt cellular respiration and may act as GABAergic antagonists.

  • Skin Corrosion/Irritation: Category 1B [1]

    • Mechanism:[1][2][3][4][5][6][7] The free amine is highly basic (pKa ~5-6 for the conjugate acid) and capable of saponifying membrane lipids, causing irreversible tissue damage.

  • Serious Eye Damage: Category 1 [1]

    • Risk:[1][3][8] Direct contact can cause corneal opacity and blindness.

Structural Alerts (The "Toxicophore" Risk)

The aminothiazole moiety is considered a structural alert in drug discovery.[8]

  • Bioactivation: The thiazole ring is susceptible to oxidation by Cytochrome P450 enzymes (specifically CYP2E1 and CYP3A4).

  • Reactive Intermediates: Metabolism can generate reactive sulfoxides or epoxides, which may covalently bind to hepatic proteins, leading to idiosyncratic drug-induced liver injury (DILI).

Part 3: Toxicological Profile & Mechanism[1]

Predicted Metabolic Activation Pathway

The toxicity of this compound is likely mediated by its bioactivation.[1] The following diagram illustrates the theoretical metabolic fate, highlighting the generation of electrophilic species responsible for cellular toxicity.

MetabolicActivation Parent This compound (Parent) CYP CYP450 Oxidation (Bioactivation) Parent->CYP Phase I Epoxide Thiazole Epoxide/Sulfoxide (Reactive Electrophile) CYP->Epoxide Oxidative Stress RingOpen Ring Scission (Iminothioquinone) Epoxide->RingOpen Unstable Adduct Protein/DNA Adducts (Cytotoxicity/Genotoxicity) Epoxide->Adduct Covalent Binding Detox Glutathione Conjugation (Detoxification) Epoxide->Detox + GSH RingOpen->Adduct

Figure 1: Theoretical bioactivation pathway of the aminothiazole scaffold. The formation of reactive electrophiles (red) competes with detoxification pathways (green).

Quantitative Toxicity Data (Read-Across)
EndpointValue (Estimated/Analog)Source/Basis
LD50 (Oral, Rat) 300 - 500 mg/kgAnalog: 2-amino-4-isopropylthiazole
LD50 (Dermal, Rabbit) > 1000 mg/kgAnalog: Thiazole derivatives
Skin Sensitization High PotentialPresence of nucleophilic amine + aromatic ring
Genotoxicity (Ames) EquivocalThiazoles often show mixed Ames results; treat as suspect.[1]

Part 4: Synthesis Safety & Process Hazards

Synthesizing 5-aminothiazoles is chemically distinct from the common Hantzsch synthesis (used for 2-aminothiazoles) and involves higher-risk reagents.[1]

Critical Synthesis Workflow (Cook-Heilbron & Isocyanide Routes)

The synthesis often involves isonitriles (odorous, toxic) and hydrogen sulfide (H₂S - fatal gas).[1]

SynthesisSafety Start Precursor: 2-Isocyano-3-methylbutanenitrile Reaction Cyclization Reaction (Exothermic) Start->Reaction Reagent Reagent: H2S (Gas) or NaSH Reagent->Reaction Sensor CONTROL: H2S Personal Monitor Reagent->Sensor Leak Detect Workup Acidic Workup (H2S Liberation Risk) Reaction->Workup Scrubber CONTROL: Caustic Scrubber (NaOH) Reaction->Scrubber Vent Gas Product Product: This compound Workup->Product Workup->Scrubber Off-gassing

Figure 2: Process safety workflow for the synthesis of 5-aminothiazoles, emphasizing engineering controls for toxic gas management.

Protocol-Specific Precautions
  • H₂S Management: If using the isonitrile/H₂S route, the reaction vessel must be vented to a caustic scrubber (15-20% NaOH) to neutralize escaping hydrogen sulfide.

  • Thermal Runaway: The cyclization is exothermic. Dosing of reagents should be controlled via syringe pump to maintain internal temperature < 40°C.

  • Salt Formation: Isolate as the Hydrochloride (HCl) or Hydrobromide (HBr) salt whenever possible. The salt is non-volatile, less prone to oxidation, and safer to weigh/handle than the free base oil.

Part 5: Safe Handling & Emergency Response

Exposure Controls
  • Engineering: Use a Class II Biological Safety Cabinet or Chemical Fume Hood with a minimum face velocity of 100 fpm.

  • PPE:

    • Gloves: Double-gloving recommended.[1] Inner: Nitrile (0.11 mm); Outer: Laminate (Silver Shield) for prolonged handling.

    • Respiratory: If handling the free base outside a hood (not recommended), use a full-face respirator with ABEK-P3 cartridges (Organic vapor + Inorganic/Acid gas + Particulate).[1]

Emergency Procedures
ScenarioImmediate ActionRationale
Skin Contact Wash with PEG-400 (Polyethylene Glycol) or soap/water for 15 mins.[1]Lipophilic amines are poorly removed by water alone; PEG aids solubilization.
Eye Contact Irrigate for 30 mins; consult ophthalmologist immediately.Alkaline burns penetrate deep into the cornea; extended rinsing is vital.
Spill (Solid) Cover with dry lime or soda ash, pick up and place in container.Neutralize potential acidity (if salt) and prevent dust generation.
Spill (Liquid) Absorb with vermiculite. Do NOT use sawdust.Sawdust + amines can be a fire hazard due to exothermic absorption.

References

  • Fluorochem. (2023).[9] Safety Data Sheet: this compound Hydrochloride. Retrieved from

  • National Institutes of Health (NIH). (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? PubMed Central. Retrieved from [Link]

  • Thieme Chemistry. (2023).[10] Product Class 17: Thiazoles - Synthesis of 5-aminothiazoles. Science of Synthesis. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2023). C&L Inventory: Thiazole amines. Retrieved from [Link]

Sources

literature review on 4-Isopropylthiazol-5-amine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper & Synthetic Guide Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Leads[1]

Executive Summary: The "Thia-Purine" Architect[1]

The 4-isopropylthiazol-5-amine scaffold represents a specialized, high-value intermediate in modern medicinal chemistry.[1] Unlike its ubiquitous isomer (2-aminothiazole), the 5-amino variant is less stable but chemically distinct, serving as a critical "construction site" for fused heterocyclic systems.

Its primary utility lies in the synthesis of thiazolo[5,4-d]pyrimidines —bioisosteres of purines (adenine/guanine) where the imidazole ring is replaced by a thiazole. The 4-isopropyl group is not merely a bystander; it acts as a crucial steric anchor, often mimicking the hydrophobic side chains of Valine or Leucine, or occupying the N6-substituent pocket in adenosine receptor binding sites.

Key Applications:

  • Adenosine Receptor Antagonists (A2A/A1): Potential treatments for Parkinson’s disease and cancer immunotherapy.

  • Kinase Inhibition: ATP-competitive inhibitors targeting EGFR, SRC, and CDKs.

  • Antimicrobial Agents: 5-amido derivatives showing efficacy against multidrug-resistant (MDR) strains.[1]

Critical Distinction: This scaffold (5-amine) must not be confused with 2-isopropyl-4-(aminomethyl)thiazole , a well-known intermediate in the synthesis of the HIV protease inhibitor Ritonavir.[1] The 5-amine discussed here is electronically divergent, possessing a nucleophilic amine adjacent to the sulfur atom, making it highly reactive toward cyclization.

Structural Analysis & Pharmacophore[1][2]

The this compound core offers a unique electronic and steric profile:

FeatureChemical ConsequenceBiological Implication
5-Amino Group High nucleophilicity; unstable as free base (prone to oxidation/hydrolysis).[1]Primary handle for cyclization to bicyclic systems or amide formation.
4-Isopropyl Group Steric bulk (

); lipophilic.[1]
Fills hydrophobic pockets (e.g., ATP hinge regions); restricts bond rotation in derivatives.
Thiazole Sulfur Lone pair donor; aromatic stabilizer.Bioisosteric replacement for N7 in purines; modulates pKa and solubility.
Stability Warning

The free base of this compound is relatively unstable in air, darkening rapidly due to oxidation.[1] In synthetic workflows, it is best generated in situ or immediately converted to its hydrochloride salt or an amide/urea derivative.

Synthetic Strategies

Pathway A: The Isocyanide Cyclization (Cook-Heilbron Modification)

This is the most direct route to the 5-amine, utilizing the reaction between an


-isocyano nitrile and a sulfur source.[1]

Mechanism:

  • Precursor: 2-Isocyano-3-methylbutanenitrile (derived from L-Valine).[1]

  • Cyclization: Treatment with hydrogen sulfide (

    
    ) or a thionating reagent under basic conditions.
    
  • Result: The sulfur attacks the isocyanide carbon, followed by cyclization onto the nitrile to form the 5-aminothiazole ring.

Synthesis Valine L-Valine Nitrile 2-Isocyano-3- methylbutanenitrile Valine->Nitrile Dehydration/ Formylation Intermediate Thioformamide Intermediate Nitrile->Intermediate H2S / Et3N Product 4-Isopropylthiazol- 5-amine Intermediate->Product Cyclization Fused Thiazolo[5,4-d] pyrimidine Product->Fused Formamide / Orthoester (Cyclocondensation)

Figure 1: Synthetic workflow from Valine precursor to the fused Thiazolo[5,4-d]pyrimidine system.[1]

Pathway B: The Thorpe-Ziegler / Gewald Approach

Alternatively,


-aminonitriles can be reacted with carbon disulfide (

) followed by alkylation.[1] This often yields 2-mercapto-5-aminothiazoles, which can be desulfurized or further functionalized.[1]

Medicinal Chemistry: The "Thia-Purine" Isostere[1]

The most significant application of this compound is its conversion into 7-isopropylthiazolo[5,4-d]pyrimidine derivatives.[1] These compounds mimic the adenosine core but possess distinct solubility and metabolic stability profiles.

Case Study: Adenosine A2A Receptor Antagonists

Adenosine A2A antagonists are pursued for Parkinson's disease (to reverse motor deficits) and Immuno-oncology (to prevent T-cell suppression in the tumor microenvironment).[1]

  • The Scaffold: Thiazolo[5,4-d]pyrimidine.[2][3][4]

  • The Role of 4-Isopropyl: In the fused system, the isopropyl group (originating from the 4-position of the thiazole) corresponds to the C7 position. This bulky alkyl group projects into the exosite of the receptor, displacing conserved water molecules and enhancing binding entropy.

  • SAR Insight: Replacing the isopropyl with a methyl group often leads to a >10-fold loss in potency, highlighting the necessity of the specific steric fill provided by the valine-derived precursor.

Experimental Protocols

Protocol 1: Synthesis of this compound HCl

Note: Perform in a fume hood due to H2S or thionating agents.[1]

  • Reagents: 2-Isocyano-3-methylbutanenitrile (1.0 eq), Triethylamine (1.0 eq), Ethanol/DCM (1:1).

  • Procedure:

    • Dissolve the nitrile in the solvent mixture at 0°C.

    • Bubble dry

      
       gas through the solution for 45 minutes (or use a surrogate like NaSH if optimized).
      
    • Stir the sealed reaction vessel at room temperature for 12 hours.

    • Workup: Concentrate the solvent in vacuo. Dissolve the residue in anhydrous ether.

    • Salt Formation: Add 2M HCl in ether dropwise. The product precipitates as a hygroscopic yellow solid.

    • Storage: Store under Argon at -20°C. Do not store the free base.

Protocol 2: Cyclization to Thiazolo[5,4-d]pyrimidine
  • Reagents: this compound HCl (1.0 eq), Formamide (excess), Formic Acid (cat.).

  • Procedure:

    • Suspend the amine salt in formamide (10 volumes).

    • Heat to 180°C for 4 hours.

    • Cool to room temperature. Pour onto crushed ice.

    • Extract with Ethyl Acetate, wash with brine, and dry over

      
      .
      
    • Purification: Silica gel chromatography (Hexane/EtOAc gradient).[5]

Biological Data Summary

Derivative ClassTargetActivity (

)
Mechanism
Thiazolo[5,4-d]pyrimidine Adenosine A2A

nM
Competitive Antagonist
5-Amido-4-isopropylthiazole M. tuberculosisMIC


g/mL
Cell wall synthesis inhibition
Thiazolo[5,4-d]pyrimidine EGFR Kinase

nM
ATP-competitive inhibitor

References

  • Synthesis of Thiazol-5-amines via Isocyanides: Title: "Synthesis of Thiazoles Functionalized

    
    -Aminonitriles."
    Source: Science of Synthesis (Thieme), Section 11.17.
    URL:[1]
    
  • Thiazolo[5,4-d]pyrimidines as Purine Isosteres: Title: "Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery."[6][7] Source: European Journal of Medicinal Chemistry, 2016.[7] URL:

  • Commercial Availability & CAS Verification: Title: "this compound HCL Product Page" Source: Fluorochem. URL:

  • Antimicrobial Activity of Thiazole Derivatives: Title: "Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives" (Contextual reference for thiazole/thiadiazole bioactivity). Source: MDPI Molecules. URL:

  • Adenosine Receptor Antagonists: Title: "Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Adenosine Receptors."[2][4] Source: MDPI Pharmaceuticals, 2020. URL:

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Metabolic Stability Predictions for 4-Isopropylthiazol-5-amine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Metabolic Stability in Drug Discovery

In the landscape of modern drug development, the principle of "fail early, fail cheap" is a guiding mantra. A significant contributor to late-stage attrition is unfavorable pharmacokinetic properties, with metabolic instability being a primary culprit.[1] Metabolic stability, the susceptibility of a compound to biotransformation by drug-metabolizing enzymes, dictates its half-life and clearance, thereby profoundly influencing its bioavailability, dosing regimen, and potential for drug-drug interactions.[2][3] Compounds with poor metabolic stability often exhibit high first-pass metabolism, leading to low systemic exposure and rapid elimination.[2] Therefore, a proactive and predictive assessment of metabolic fate is not merely a screening step but a cornerstone of strategic lead optimization.

This guide provides an in-depth, predictive analysis of the metabolic stability of 4-Isopropylthiazol-5-amine. As no specific metabolic data for this compound exists in the public domain, this document leverages established principles of medicinal chemistry and drug metabolism to forecast its likely biotransformation pathways. We will dissect the molecule's structural motifs to identify potential metabolic liabilities and outline a robust, multi-tiered experimental strategy for verification. This framework is designed to provide researchers with the causal logic behind experimental choices, enabling a scientifically rigorous evaluation of this, and similar, novel chemical entities.

Molecular Profile: this compound

To predict the metabolic fate of this compound, we must first consider its constituent structural features, each presenting a potential site for enzymatic attack.

  • Thiazole Ring: A five-membered aromatic heterocycle containing both sulfur and nitrogen. Such rings are known substrates for various metabolic enzymes.

  • Isopropyl Group: A bulky, aliphatic substituent at the C4 position.

  • Primary Amine Group: A nucleophilic amino group at the C5 position, a classic site for conjugation reactions.

Each of these motifs contributes to the overall physicochemical properties of the molecule and presents distinct metabolic vulnerabilities that will be explored in the following sections.

Part 1: Predicted Metabolic Pathways

The biotransformation of xenobiotics is broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions.[3][4] this compound possesses functionalities susceptible to both phases of metabolism.

Phase I Metabolism: The Role of Cytochrome P450 and Aldehyde Oxidase

Phase I reactions typically introduce or unmask polar functional groups, primarily through oxidation, reduction, or hydrolysis.[3] For this molecule, oxidation is the most probable route.

  • Oxidation of the Thiazole Ring: Thiazole-containing compounds are known to be substrates for Cytochrome P450 (CYP450) enzymes.[5][6] Oxidation can occur at several positions:

    • S-Oxidation: The sulfur atom can be oxidized to a sulfoxide, a common metabolic pathway for sulfur-containing heterocycles.

    • Epoxidation: The C=C bond of the thiazole ring can be epoxidized by CYPs, potentially forming reactive metabolites that can covalently bind to cellular macromolecules, a phenomenon associated with idiosyncratic toxicity.[5][6] A novel thiazole ring-opening mechanism following S-oxidation and epoxidation has also been described, leading to aldehyde metabolites.[7]

  • Oxidation of the Isopropyl Group: Aliphatic hydroxylation is a very common metabolic pathway catalyzed by CYP450 enzymes. The isopropyl group is likely to be hydroxylated at the tertiary carbon, forming a tertiary alcohol. This is often a major route of metabolism for isopropyl-substituted aromatic compounds.[8]

  • The Emerging Role of Aldehyde Oxidase (AO): AO is a cytosolic molybdo-flavoenzyme that plays a significant role in the metabolism of nitrogen-containing heterocycles.[9][10] Unlike the membrane-bound CYP450s, AO does not require NADPH as a cofactor.[11] It typically catalyzes the oxidation of electron-deficient carbons adjacent to a ring nitrogen.[11][12] Given the thiazole core of this compound, AO-mediated metabolism is a distinct possibility and should be investigated, particularly if CYP450-mediated metabolism is low.

Phase II Metabolism: Conjugation Pathways

Phase II reactions involve the conjugation of the parent molecule or its Phase I metabolites with endogenous polar molecules, facilitating excretion.[4] The primary amine of this compound is a prime target for these pathways.

  • N-Acetylation: The primary aromatic amine can undergo acetylation catalyzed by N-acetyltransferases (NATs), adding an acetyl group to the nitrogen atom.[13]

  • Glucuronidation & Sulfation: The amine group can also be directly conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs) or with a sulfonate group by sulfotransferases (SULTs), respectively.[4] Furthermore, any hydroxylated metabolites formed during Phase I will be readily susceptible to O-glucuronidation and O-sulfation.

The following diagram illustrates the predicted metabolic pathways for this compound.

Metabolic_Pathways cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent This compound Hydroxylated_Isopropyl Isopropyl-Hydroxylated Metabolite Parent->Hydroxylated_Isopropyl CYP450 (Hydroxylation) S_Oxide Thiazole S-Oxide Parent->S_Oxide CYP450 (S-Oxidation) AO_Metabolite AO-mediated Hydroxylated Thiazole Parent->AO_Metabolite Aldehyde Oxidase (Hydroxylation) N_Acetylated N-Acetylated Conjugate Parent->N_Acetylated NAT N_Glucuronide N-Glucuronide Conjugate Parent->N_Glucuronide UGT O_Glucuronide O-Glucuronide Conjugate Hydroxylated_Isopropyl->O_Glucuronide UGT Ring_Opened Thiazole Ring-Opened Metabolite S_Oxide->Ring_Opened CYP450 (Epoxidation, Desulfation)

Caption: Predicted Phase I and Phase II metabolic pathways for this compound.

Part 2: Experimental Strategy for Verification

A tiered approach, beginning with simple, high-throughput in vitro assays and progressing to more complex systems, is the most efficient method for experimentally determining metabolic stability.

Tier 1: In Vitro Liver Microsomal Stability Assay

This is the foundational assay to assess Phase I metabolic stability, primarily mediated by CYP450 enzymes.[14][15] Liver microsomes are subcellular fractions containing the majority of the CYP450 enzymes.[16] The rate of disappearance of the parent compound over time is measured to determine its intrinsic clearance.[17]

Experimental Protocol: Microsomal Stability

  • Preparation:

    • Thaw pooled human liver microsomes (e.g., 20 mg/mL stock) on ice.

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a NADPH regenerating system (NRS) solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in a phosphate buffer (pH 7.4).[18]

    • Prepare positive control compounds (e.g., Verapamil for high clearance, Diazepam for low clearance).[19]

  • Incubation:

    • Dilute the liver microsomes to a final concentration of 0.5 mg/mL in 100 mM phosphate buffer (pH 7.4).

    • Add the test compound to the microsomal suspension to achieve a final concentration of 1 µM. The final DMSO concentration should be ≤ 0.1%.

    • Pre-incubate the mixture at 37°C for 5 minutes with shaking.

    • Initiate the metabolic reaction by adding the pre-warmed NRS solution.[20] A parallel incubation without the NRS serves as a negative control to assess non-enzymatic degradation.[17]

    • Collect aliquots at specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes).[19]

  • Quenching and Analysis:

    • Stop the reaction at each time point by adding 3-5 volumes of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).[18][20] This precipitates the microsomal proteins.

    • Centrifuge the samples to pellet the protein.

    • Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.

Tier 2: In Vitro Hepatocyte Stability Assay

Hepatocytes are considered the "gold standard" for in vitro metabolism studies because they contain the full complement of Phase I and Phase II metabolic enzymes and cofactors in a more physiologically relevant cellular environment.[2][3][21] This assay provides a more comprehensive picture of metabolic clearance.[22]

Experimental Protocol: Hepatocyte Stability

  • Preparation:

    • Thaw cryopreserved human hepatocytes according to the supplier's protocol and determine cell viability (should be >80%).

    • Resuspend the hepatocytes in a suitable incubation medium (e.g., Williams' Medium E) to a final density of 1 million viable cells/mL.

    • Prepare a 1 µM working solution of this compound in the incubation medium.

    • Prepare positive control compounds (e.g., Testosterone, 7-Ethoxycoumarin).[19]

  • Incubation:

    • Add the test compound working solution to the hepatocyte suspension.

    • Incubate the plate at 37°C in a humidified incubator with 5% CO₂, on an orbital shaker to keep the cells in suspension.[22]

    • Collect aliquots at specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes).[23] A parallel incubation with heat-inactivated hepatocytes can serve as a negative control.[22]

  • Quenching and Analysis:

    • Terminate the reaction at each time point by adding the cell suspension to ice-cold acetonitrile containing an internal standard.

    • Homogenize or vortex the samples thoroughly to lyse the cells.

    • Centrifuge to pellet cell debris and protein.

    • Analyze the supernatant for the remaining parent compound via LC-MS/MS.

The following diagram illustrates the experimental workflow for assessing metabolic stability.

Experimental_Workflow Start Start: This compound Microsomal_Assay Tier 1: Microsomal Stability Assay (Phase I - CYPs) Start->Microsomal_Assay Decision_Unstable Compound Unstable? Microsomal_Assay->Decision_Unstable Hepatocyte_Assay Tier 2: Hepatocyte Stability Assay (Phase I + II, AO, Transporters) Decision_Stable Compound Stable? Hepatocyte_Assay->Decision_Stable Metabolite_ID Tier 3: Metabolite Identification (LC-MS/MS) Report_High_Clearance Report: Predicted High Hepatic Clearance Metabolite_ID->Report_High_Clearance Decision_Stable->Metabolite_ID No (Unstable) Report_Low_Clearance Report: Predicted Low Hepatic Clearance Decision_Stable->Report_Low_Clearance Yes Decision_Unstable->Hepatocyte_Assay No (Stable) Decision_Unstable->Metabolite_ID Yes

Caption: Tiered experimental workflow for metabolic stability assessment.

Part 3: Data Interpretation and Reporting

The primary output from these stability assays is the rate of disappearance of the test compound. From this, several key parameters can be derived to predict in vivo behavior.

ParameterCalculationSignificance
Half-Life (t½) t½ = 0.693 / k, where 'k' is the slope of the natural log of percent remaining vs. time plot.A direct measure of the compound's stability in the in vitro system. A short half-life suggests rapid metabolism.[24]
Intrinsic Clearance (CLint) CLint (µL/min/mg protein) = (0.693 / t½) * (1 / protein concentration)An estimate of the rate of metabolism by the liver, normalized to the amount of enzymatic protein. It is a key parameter for predicting in vivo hepatic clearance.[16][25]

Interpreting the Results:

  • High Microsomal Instability: If the compound is rapidly depleted in the microsomal assay (e.g., t½ < 30 min), it suggests a significant liability to CYP450-mediated Phase I metabolism. The next logical step is metabolite identification to pinpoint the exact site of metabolism, guiding medicinal chemists in structural modification.

  • Microsomal Stability but Hepatocyte Instability: If the compound is stable in microsomes but unstable in hepatocytes, this strongly implicates metabolic pathways not present in microsomes.[11] This could be due to Phase II conjugation (e.g., glucuronidation of the amine) or oxidation by cytosolic enzymes like Aldehyde Oxidase.

  • Stability in Both Systems: If the compound shows high stability in both microsomes and hepatocytes, it is predicted to have low hepatic clearance, which is generally a desirable property.[16]

Conclusion and Strategic Outlook

The structural features of this compound—specifically its aminothiazole core and isopropyl substituent—suggest a susceptibility to a range of Phase I and Phase II metabolic transformations. The primary predicted liabilities include CYP450-mediated oxidation of the thiazole ring and isopropyl group, as well as Phase II conjugation of the primary amine. The potential for metabolism by Aldehyde Oxidase represents an important, non-CYP pathway that must be considered for a comprehensive evaluation.

By employing the tiered experimental strategy outlined in this guide, from high-throughput microsomal assays to the more holistic hepatocyte model, researchers can systematically validate these predictions. This approach ensures that decisions regarding the progression of this compound are based on a robust, mechanistically-grounded understanding of its metabolic fate, ultimately de-risking its development and enhancing the probability of success.

References

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The Strategic Role of 4-Isopropylthiazol-5-amine in the Synthesis of Fused Heterocyclic Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 4-isopropylthiazol-5-amine, a versatile yet under-documented building block in heterocyclic chemistry. While direct literature on this specific molecule is sparse, this document, grounded in established chemical principles and analogous reactivity, serves as a comprehensive resource for its synthesis, characterization, and strategic application. We present a robust, proposed synthetic pathway via the Hofmann rearrangement, detail its pivotal role as a precursor to biologically relevant thiazolo[5,4-d]pyrimidines, and provide detailed experimental protocols. This guide is intended to empower researchers to leverage the unique structural attributes of this compound in the design and execution of novel synthetic strategies, particularly in the realm of medicinal chemistry and drug discovery.

Introduction: The Untapped Potential of a Substituted Aminothiazole

The thiazole nucleus is a cornerstone of medicinal chemistry, present in a plethora of FDA-approved drugs and biologically active compounds.[1] The strategic placement of functional groups on this privileged scaffold dictates its reactivity and ultimately its utility in constructing complex molecular architectures. Among the various substituted thiazoles, the 5-aminothiazole moiety serves as a critical synthon, particularly for the synthesis of fused heterocyclic systems that act as purine analogs.[2]

This guide focuses on This compound , a molecule whose isopropyl group at the 4-position offers a unique lipophilic handle, potentially influencing the pharmacokinetic profile of its derivatives. Despite its clear potential, a detailed, consolidated resource on its synthesis and reactivity has been notably absent from the literature. This document aims to fill that void by providing a scientifically rigorous and practical guide for researchers. We will delve into a proposed, high-yield synthesis, explore its key reactions in heterocyclic construction, and provide the necessary data to facilitate its use in the laboratory.

Synthesis of this compound: A Proposed Pathway

The proposed multi-step synthesis is outlined below:

G cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Hofmann Rearrangement start Isobutyrylacetonitrile step1 Thiazole Ring Formation start->step1 intermediate1 Ethyl 2-amino-4-isopropylthiazole-5-carboxylate step1->intermediate1 step2 Amide Formation intermediate1->step2 intermediate2 2-Amino-4-isopropylthiazole-5-carboxamide step2->intermediate2 intermediate2_c 2-Amino-4-isopropylthiazole-5-carboxamide step3 Hofmann Rearrangement intermediate2_c->step3 product This compound step3->product

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocol (Proposed)

Part A: Synthesis of 4-Isopropylthiazole-5-carboxamide

This procedure is adapted from known methods for the synthesis of related thiazole carboxamides.

  • Synthesis of Ethyl 4-isopropylthiazole-5-carboxylate: In a well-ventilated fume hood, to a solution of ethyl 2-chloro-3-oxobutanoate (1 eq.) in ethanol, add thioisobutyramide (1 eq.). The reaction mixture is then heated to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the ethyl ester.

  • Ammonolysis of the Ester: The purified ethyl 4-isopropylthiazole-5-carboxylate is dissolved in a saturated solution of ammonia in methanol in a sealed pressure vessel. The mixture is stirred at room temperature for 24-48 hours. The solvent is then evaporated to dryness to afford 4-isopropylthiazole-5-carboxamide, which can be recrystallized from a suitable solvent like ethanol.

Part B: Hofmann Rearrangement to this compound

This is a generalized protocol for the Hofmann rearrangement.[4]

  • Preparation of the Hypobromite Solution: In a flask cooled in an ice bath, slowly add bromine (1.1 eq.) to a solution of sodium hydroxide (4 eq.) in water. Stir until the bromine has completely dissolved to form a pale yellow solution of sodium hypobromite.

  • Amide Addition: To the cold hypobromite solution, add a solution of 4-isopropylthiazole-5-carboxamide (1 eq.) in a minimal amount of a suitable solvent (e.g., dioxane or THF) dropwise, ensuring the temperature remains below 10 °C.

  • Rearrangement: After the addition is complete, the reaction mixture is slowly warmed to room temperature and then heated to 50-70 °C for 1-2 hours. The progress of the rearrangement should be monitored by TLC.

  • Work-up and Isolation: After cooling to room temperature, the reaction mixture is extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude this compound can be purified by column chromatography or by conversion to its hydrochloride salt by treatment with HCl in ether, followed by recrystallization. The hydrochloride salt has a reported CAS number of 2177266-47-4.[5]

Physicochemical and Spectroscopic Characterization (Predicted)

While experimental spectroscopic data for this compound is not publicly available, we can predict its characteristic NMR signals based on the analysis of structurally similar compounds.

Property Predicted Value / Observation
Molecular Formula C₆H₁₀N₂S
Molecular Weight 142.22 g/mol
Appearance Likely a solid at room temperature
¹H NMR * Isopropyl CH: A septet around δ 3.0-3.3 ppm. * Isopropyl CH₃: A doublet around δ 1.2-1.4 ppm. * Thiazole CH: A singlet around δ 7.5-7.8 ppm. * Amine NH₂: A broad singlet around δ 4.0-5.0 ppm, which is exchangeable with D₂O.
¹³C NMR * Thiazole C2: ~δ 150-155 ppm * Thiazole C4: ~δ 145-150 ppm * Thiazole C5: ~δ 120-125 ppm * Isopropyl CH: ~δ 28-32 ppm * Isopropyl CH₃: ~δ 22-25 ppm
IR Spectroscopy * N-H stretch: Two bands in the region of 3300-3500 cm⁻¹ (asymmetric and symmetric stretching). * C=N stretch: Around 1600-1650 cm⁻¹. * C-S stretch: In the fingerprint region.

Role in Heterocyclic Chemistry: Gateway to Thiazolo[5,4-d]pyrimidines

The primary utility of this compound in heterocyclic synthesis lies in its role as a precursor to thiazolo[5,4-d]pyrimidines. This fused heterocyclic system is a purine isostere and is of significant interest in medicinal chemistry due to its diverse biological activities. Derivatives have been reported as potential anticancer, antiviral, and anti-inflammatory agents.

The synthesis of the thiazolo[5,4-d]pyrimidine core from this compound can be achieved through various cyclocondensation reactions with 1,3-dielectrophiles.

G start This compound reaction Cyclocondensation start->reaction reagent 1,3-Dielectrophile (e.g., β-ketoester, malonic ester derivative) reagent->reaction product Substituted Thiazolo[5,4-d]pyrimidine reaction->product

Sources

Methodological & Application

Application Note: Synthesis Protocol for 4-Isopropylthiazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research and development professionals requiring a robust, scalable synthesis protocol for 4-Isopropylthiazol-5-amine .

Executive Summary

The 5-aminothiazole scaffold is a privileged structure in medicinal chemistry, often functioning as a bioisostere for other 5-membered heterocycles in kinase inhibitors and GPCR ligands. However, This compound presents a specific challenge: 5-aminothiazoles with a hydrogen at the C2 position are inherently unstable as free bases, prone to rapid oxidative decomposition and polymerization.

This protocol details a self-validating, four-step synthesis designed to bypass stability issues. The strategy employs a Hantzsch cyclization followed by a reductive deamination and finally a Curtius rearrangement . Crucially, the final product is isolated as the hydrochloride salt , which renders the volatile amine stable for long-term storage and handling.

Retrosynthetic Analysis

The synthesis is designed backward from the instability of the target. We avoid direct C-H amination or unstable intermediates by utilizing the robust Curtius rearrangement, which allows the amine to be generated in a controlled, late-stage transformation.

Retrosynthesis Target This compound (HCl Salt) Isocyanate Isocyanate Intermediate (Transient) Isocyanate->Target Hydrolysis (HCl) Acid 4-Isopropylthiazole- 5-carboxylic acid Acid->Isocyanate Curtius Rearrangement Ester Ethyl 4-isopropylthiazole- 5-carboxylate Ester->Acid Saponification AminoEster Ethyl 2-amino-4-isopropyl- thiazole-5-carboxylate AminoEster->Ester Reductive Deamination Precursors Ethyl 2-chloro-4-methyl- 3-oxopentanoate + Thiourea Precursors->AminoEster Hantzsch Synthesis

Figure 1: Retrosynthetic strategy prioritizing the stability of the carboxylic acid intermediate.

Detailed Experimental Protocols

Stage 1: Hantzsch Synthesis of Ethyl 2-amino-4-isopropylthiazole-5-carboxylate

This step constructs the thiazole core. The use of thiourea introduces an amino group at C2, which is necessary for cyclization but must be removed later to achieve the specific target structure.

  • Reagents: Ethyl 2-chloro-4-methyl-3-oxopentanoate (1.0 equiv), Thiourea (1.1 equiv), Ethanol (anhydrous).

  • Equipment: Round-bottom flask, Reflux condenser.

Protocol:

  • Dissolve Ethyl 2-chloro-4-methyl-3-oxopentanoate (20.6 g, 100 mmol) in absolute ethanol (150 mL).

  • Add Thiourea (8.4 g, 110 mmol) in one portion.

  • Heat the mixture to reflux (78 °C) and stir for 4 hours. Monitor by TLC (50% EtOAc/Hexanes) for the disappearance of the starting ester.

  • Cool the reaction to room temperature. The product often precipitates as the hydrochloride salt.

  • Concentrate the solvent to ~25% volume under reduced pressure.

  • Neutralize by pouring the residue into saturated aqueous NaHCO₃ (200 mL).

  • Extract with Ethyl Acetate (3 x 100 mL). Dry combined organics over Na₂SO₄ and concentrate.

  • Purification: Recrystallize from Ethanol/Water or Hexanes to yield the product as a white/pale yellow solid.

    • Yield Expectation: 75-85%

    • Checkpoint: ¹H NMR should show the isopropyl methyl doublet (~1.2 ppm) and the broad NH₂ singlet.

Stage 2: Reductive Deamination (Removal of C2-Amino Group)

This is the most critical step to differentiate the product from common 2-aminothiazoles. We employ a non-aqueous Sandmeyer-type reduction using t-butyl nitrite, where THF acts as the hydrogen atom donor.

  • Reagents: Ethyl 2-amino-4-isopropylthiazole-5-carboxylate (10.7 g, 50 mmol), t-Butyl Nitrite (1.5 equiv), THF (anhydrous).

  • Safety Note: t-Butyl Nitrite is volatile and toxic. Perform in a well-ventilated fume hood.

Protocol:

  • Dissolve the Stage 1 product (10.7 g) in anhydrous THF (100 mL) under Nitrogen or Argon.

  • Heat the solution to 60 °C .

  • Add t-Butyl Nitrite (8.9 mL, 75 mmol) dropwise over 30 minutes. Gas evolution (N₂) will be observed.

  • Stir at 60 °C for 2 hours.

  • Cool to room temperature and concentrate the solvent in vacuo.

  • Purification: Flash column chromatography (Silica gel, 10-20% EtOAc in Hexanes). The amino group is replaced by Hydrogen.

    • Yield Expectation: 60-70%[1]

    • Checkpoint: ¹H NMR must show a sharp singlet at ~8.7 ppm (C2-H of thiazole).

Stage 3: Saponification to 4-Isopropylthiazole-5-carboxylic Acid
  • Reagents: Stage 2 Ester, LiOH·H₂O (2.0 equiv), THF/Water (3:1).

Protocol:

  • Dissolve the ester in THF/Water (3:1 ratio, 0.2 M concentration).

  • Add LiOH·H₂O (2.0 equiv). Stir at 50 °C for 3 hours.

  • Concentrate to remove THF. Acidify the aqueous residue with 1M HCl to pH 3.

  • Extract the carboxylic acid precipitate with EtOAc or filter if solid precipitates cleanly.

  • Dry and concentrate to yield 4-isopropylthiazole-5-carboxylic acid .

Stage 4: Curtius Rearrangement to this compound HCl

The final transformation converts the acid to the amine. We use Diphenylphosphoryl azide (DPPA) for a one-pot conversion.

  • Reagents: 4-Isopropylthiazole-5-carboxylic acid (1.0 equiv), DPPA (1.1 equiv), Triethylamine (1.2 equiv), t-Butanol (solvent/reactant), 4M HCl in Dioxane.

Protocol:

  • Dissolve the carboxylic acid (1.71 g, 10 mmol) in Toluene (20 mL) and Triethylamine (1.7 mL, 12 mmol).

  • Add DPPA (Diphenylphosphoryl azide) (2.4 mL, 11 mmol) dropwise at 0 °C.

  • Stir at 0 °C for 30 mins, then room temperature for 1 hour.

  • Heat to 80 °C for 2 hours. (Formation of Isocyanate; evolution of N₂).

  • Option A (Stable Intermediate): Add excess t-Butanol and reflux for 4 hours to form the Boc-protected amine (stable solid).

  • Option B (Target Salt): Cool the toluene solution to 0 °C. Add water (2 mL) to hydrolyze the isocyanate (vigorous stirring for 30 mins), then acidify with 4M HCl in Dioxane (5 mL).

  • Evaporate solvents completely. Triturate the residue with diethyl ether to remove phosphorous byproducts.

  • Isolation: The product, This compound Hydrochloride , is isolated as a hygroscopic off-white solid. Store immediately in a desiccator at -20 °C.

Quantitative Data Summary

ParameterStage 1 (Cyclization)Stage 2 (Deamination)Stage 3 (Hydrolysis)Stage 4 (Curtius)
Reagent Thioureat-Butyl NitriteLiOHDPPA / HCl
Solvent EthanolTHFTHF/H₂OToluene
Temp 78 °C (Reflux)60 °C50 °C80 °C -> RT
Yield 80%65%95%60%
Key NMR NH₂ (broad s)C2-H (~8.7 ppm, s)COOH (broad)NH₃⁺ (broad)

Workflow Diagram

Workflow Start Start: Ethyl 2-chloro-4-methyl- 3-oxopentanoate Step1 Step 1: Cyclization (Thiourea, EtOH, Reflux) --> 2-Amino-Thiazole Start->Step1 Step2 Step 2: Deamination (t-BuONO, THF, 60°C) --> 2-H-Thiazole Ester Step1->Step2 Step3 Step 3: Saponification (LiOH, THF/H2O) --> Carboxylic Acid Step2->Step3 Step4 Step 4: Curtius (DPPA, Et3N, then HCl) --> Amine HCl Salt Step3->Step4

Figure 2: Operational workflow for the synthesis of this compound HCl.

Expertise & Validation

  • Stability Warning: Free base 5-aminothiazoles are highly unstable. Attempts to isolate the free amine by basic extraction will likely lead to a black tar due to oxidative polymerization. Always maintain the compound as the HCl salt or protect it immediately (e.g., as an acetamide or carbamate).

  • Deamination Mechanism: In Stage 2, THF serves as the hydrogen donor for the radical intermediate generated after diazotization. If the reaction turns dark black/tarry, ensure the temperature does not exceed 65 °C and that the t-butyl nitrite is fresh.

  • Curtius Safety: DPPA is a safer alternative to acyl azide isolation, but it still generates hydrazoic acid byproducts. Ensure the reaction is vented through a scrubber.

References

  • Hantzsch Thiazole Synthesis: Cook-Heilbron thiazole synthesis. Wikipedia. Retrieved from [Link]

  • Deamination Protocol: Sandmeyer Reaction. Wikipedia. Retrieved from [Link]

  • Curtius Rearrangement: Curtius Rearrangement. Wikipedia. Retrieved from [Link]

  • General Amine Synthesis: Preparation of Amines. Chemistry Steps. Retrieved from [Link]

Sources

Reductive Amination of 4-Isopropylthiazol-5-amine: A Comprehensive Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of N-Alkylated Thiazoles

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Modification of this heterocyclic system provides a powerful tool for modulating pharmacological activity. Among these modifications, N-alkylation of aminothiazoles via reductive amination stands out as a robust and versatile strategy for generating diverse libraries of compounds for drug discovery and development.[1] This application note provides a detailed technical guide for the reductive amination of 4-Isopropylthiazol-5-amine, a key building block for accessing novel chemical entities. We will delve into the mechanistic underpinnings of the reaction, provide detailed, field-proven protocols, and offer insights into reaction optimization and troubleshooting.

Mechanistic Rationale: The "Why" Behind the "How"

Reductive amination is a two-step process that efficiently converts a primary amine and a carbonyl compound (aldehyde or ketone) into a more substituted secondary amine.[2] Understanding the mechanism is paramount for rational protocol design and troubleshooting.

The reaction proceeds through the initial formation of a hemiaminal intermediate, which then dehydrates to form an imine (from a primary amine and an aldehyde or ketone). This imine is the key electrophilic species that is subsequently reduced by a hydride-donating reagent to yield the final secondary amine. The choice of reducing agent is critical; it must be selective enough to reduce the C=N bond of the imine in the presence of the starting carbonyl group.

Reductive_Amination_Mechanism cluster_step1 Step 1: Imine Formation (Reversible) cluster_step2 Step 2: Reduction Amine This compound Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal + Carbonyl Carbonyl Aldehyde/Ketone (R1-CO-R2) Carbonyl->Hemiaminal Imine Imine Intermediate Hemiaminal->Imine - H₂O Imine->Hemiaminal + H₂O Product N-Alkyl-4-isopropylthiazol-5-amine Imine->Product + H⁻ Imine->Product Water H₂O Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Hydride H⁻ Reducing_Agent->Hydride Protocol_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Start Dissolve this compound and carbonyl compound in DCE. Add_Acid Add acetic acid. Start->Add_Acid Add_Reducing_Agent Add NaBH(OAc)₃ portion-wise. Add_Acid->Add_Reducing_Agent Stir Stir at room temperature. Add_Reducing_Agent->Stir Monitor Monitor reaction by TLC/LC-MS. Stir->Monitor Quench Quench with saturated aq. NaHCO₃. Monitor->Quench Upon completion Extract Extract with an organic solvent. Quench->Extract Dry Dry the organic layer. Extract->Dry Concentrate Concentrate in vacuo. Dry->Concentrate Purify Purify by column chromatography. Concentrate->Purify

Figure 2: Experimental workflow for reductive amination.

Materials:

  • This compound

  • Aldehyde or ketone (1.5-2.0 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (2.0-3.0 equivalents)

  • Glacial acetic acid (2.0-5.0 equivalents)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent). Dissolve the amine in anhydrous 1,2-dichloroethane (DCE) to a concentration of approximately 0.1-0.2 M.

  • Addition of Carbonyl and Acid: Add the aldehyde or ketone (1.5-2.0 equivalents) to the solution, followed by the addition of glacial acetic acid (2.0-5.0 equivalents). Stir the mixture at room temperature for 15-30 minutes. The use of excess carbonyl and acid is crucial for driving the imine formation equilibrium forward with weakly basic amines. [3]3. Addition of Reducing Agent: To the stirred solution, add sodium triacetoxyborohydride (2.0-3.0 equivalents) portion-wise over 5-10 minutes. The addition may be exothermic, and for larger-scale reactions, cooling in an ice bath may be necessary.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting amine is consumed. Reaction times can vary from a few hours to overnight depending on the reactivity of the carbonyl compound.

  • Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated this compound.

Characterization and Data Interpretation

The successful synthesis of the N-alkylated product can be confirmed by standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Expected Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum should show the disappearance of the broad singlet corresponding to the -NH₂ protons of the starting material. New signals corresponding to the protons of the newly introduced alkyl group will be present. The characteristic signals for the isopropyl group (a septet for the CH and a doublet for the two CH₃ groups) and the thiazole ring proton should be observable. Based on data for similar structures, the isopropyl methine proton is expected around 3.0-3.5 ppm, and the methyl protons around 1.3 ppm. [4][5]The thiazole ring proton's chemical shift will be influenced by the N-substituent.

  • ¹³C NMR: The carbon NMR spectrum will show new signals corresponding to the carbons of the alkyl group. The chemical shifts of the thiazole ring carbons will also be affected by the N-substitution. The isopropyl group carbons are expected to appear around 30-35 ppm (CH) and 20-25 ppm (CH₃). [6][7]* Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the N-alkylated product.

Troubleshooting and Optimization

IssuePossible Cause(s)Suggested Solution(s)
Low or no conversion - Insufficiently reactive carbonyl compound.- Incomplete imine formation.- Deactivated reducing agent.- Use a more reactive aldehyde.- Increase the equivalents of the carbonyl compound and acetic acid.- Use freshly opened or properly stored NaBH(OAc)₃.
Formation of dialkylated product - Reaction of the secondary amine product with another molecule of the carbonyl compound.- This is generally less of a problem with weakly basic amines. If observed, consider a stepwise procedure where the imine is formed first, followed by the addition of the reducing agent.
Reduction of the starting carbonyl - Use of a non-selective reducing agent.- Reaction conditions favoring carbonyl reduction.- Ensure the use of a selective reducing agent like NaBH(OAc)₃.- Avoid overly acidic conditions if using less selective borohydrides.
Decomposition of starting material or product - The thiazole ring, particularly at the 5-position, can be susceptible to degradation under certain conditions.- Ensure the reaction is run under an inert atmosphere.- Avoid prolonged reaction times at elevated temperatures.

Conclusion

Reductive amination is a powerful and reliable method for the N-alkylation of this compound. By carefully selecting the appropriate reducing agent and optimizing the reaction conditions, a wide range of N-substituted derivatives can be synthesized in good to excellent yields. The use of sodium triacetoxyborohydride is highly recommended for this transformation due to its high selectivity and tolerance for various functional groups. The protocols and insights provided in this application note are intended to serve as a valuable resource for researchers in their efforts to synthesize novel thiazole-based compounds with potential applications in drug discovery and materials science.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • PubChem. (n.d.). 2-Isopropyl-4-methylthiazole. National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link]

  • Tarasov, A. A., & Chupakhin, O. N. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(24), 12389–12441. [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. In Organic Reactions (pp. 1-318). John Wiley & Sons, Inc. [Link]

  • Abdel-Magid, A. F., & Mehrman, S. J. (2006). A review on the use of sodium triacetoxyborohydride in the reductive amination of ketones and aldehydes. Current opinion in drug discovery & development, 9(6), 774–781.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved February 9, 2026, from [Link]

  • JoVE. (2023). Preparation of Amines: Reductive Amination of Aldehydes and Ketones. Journal of Visualized Experiments. [Link]

  • The Royal Society of Chemistry. (n.d.). 13C NMR (CDCl3, 125 MHz) δ 14.3, 6. Retrieved February 9, 2026, from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved February 9, 2026, from [Link]

  • PubChem. (n.d.). 4-Isopropyl-1,3-thiazole-2-carbaldehyde. National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (1996). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. Reductions in Organic Synthesis, 201-217. [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved February 9, 2026, from [Link]

  • University of Wisconsin-Platteville. (n.d.). NMR: Novice Level, Spectrum 3. Retrieved February 9, 2026, from [Link]

  • Asian Journal of Chemistry. (2001). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. 13(4), 1471-1476.
  • ScienceMadness. (n.d.). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Retrieved February 9, 2026, from [Link]

  • Organic Spectroscopy International. (2014). Examples 13C NMR Spectra. Retrieved February 9, 2026, from [Link]

  • Al-Dalali, S., & Al-Ghabsha, A. (2021). Heterocyclic Amine Formation and Mitigation in Processed Meat and Meat Products: A Mini-Review. Journal of Food Protection, 84(11), 1934-1941. [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 252 MHz, H2O, predicted) (NP0234709). Retrieved February 9, 2026, from [Link]

Sources

The Versatile Intermediate: A Guide to the Application of 4-Isopropylthiazol-5-amine in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 4-Isopropylthiazol-5-amine as a pharmaceutical intermediate. The unique structural attributes of this compound, namely the nucleophilic 5-amino group and the sterically influential 4-isopropyl substituent on the thiazole core, render it a valuable building block for the synthesis of a diverse array of biologically active molecules. This guide will delve into its properties, key synthetic transformations, and provide detailed, field-proven protocols to empower your research and development endeavors.

The Thiazole Scaffold: A Privileged Motif in Medicinal Chemistry

The thiazole ring is a cornerstone in the design of therapeutic agents, renowned for its metabolic stability and ability to engage in a variety of non-covalent interactions with biological targets. Its presence in numerous approved drugs underscores its importance in addressing a wide range of diseases, including those requiring anti-inflammatory, anti-cancer, and anti-microbial interventions. This compound, with its reactive amine handle, provides a direct entry point for the elaboration of this privileged core, enabling the exploration of vast chemical space in the quest for novel therapeutics.

Physicochemical and Safety Profile of this compound Hydrochloride

This compound is commonly supplied as its hydrochloride salt to enhance stability and ease of handling. A thorough understanding of its properties is critical for its effective use in synthesis.

PropertyValueSource
Molecular Formula C₆H₁₁ClN₂S
Molecular Weight 178.68 g/mol
Appearance White to off-white solidInferred from related compounds
Purity ≥95%
LogP 1.344
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 2

Synthetic Pathways Utilizing this compound

The primary amino group at the 5-position of the thiazole ring is the key to its synthetic utility. It readily participates in a variety of chemical transformations, allowing for the introduction of diverse functionalities. The following diagram illustrates a general workflow for the utilization of this intermediate.

G cluster_start Starting Intermediate cluster_reactions Key Synthetic Transformations cluster_products Derivative Scaffolds start This compound acylation N-Acylation start->acylation Acyl Chloride/Anhydride, Base sandmeyer Sandmeyer Reaction start->sandmeyer 1. NaNO₂, H⁺ 2. CuX amide N-(4-isopropylthiazol-5-yl)amides acylation->amide halo 5-Halo-4-isopropylthiazoles sandmeyer->halo suzuki Suzuki Coupling (via Halogenation) aryl 5-Aryl-4-isopropylthiazoles suzuki->aryl halo->suzuki Arylboronic Acid, Pd Catalyst, Base

Sources

Application Note: Strategic Functionalization of 4-Isopropylthiazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

The 4-isopropylthiazol-5-amine scaffold represents a highly privileged pharmacophore in medicinal chemistry, particularly within the kinase inhibitor space (e.g., Dasatinib analogues) and antimicrobial research. The isopropyl group at C-4 provides essential lipophilicity and steric bulk, often filling hydrophobic pockets in enzyme active sites. However, the electron-rich nature of the 5-amino group, combined with the inherent reactivity of the thiazole ring, presents specific synthetic challenges—namely oxidative instability and catalyst poisoning.

This application note details the rigorous protocols for functionalizing this scaffold. We prioritize C-2 functionalization (the only remaining unsubstituted ring carbon) and N-derivatization , providing a roadmap for expanding Structure-Activity Relationships (SAR) while maintaining scaffold integrity.

Reactivity Profile & Synthetic Logic

Before initiating synthesis, researchers must understand the electronic "personality" of the molecule.

FeatureElectronic EffectSynthetic Consequence
C-5 Amine (-NH₂) Strong Electron Donor (+M)Activates the ring toward electrophiles; prone to oxidation; poisons metal catalysts. Must be protected.
C-4 Isopropyl Weak Electron Donor (+I), Steric BulkBlocks C-4 substitution; directs steric approach to C-5; increases solubility.
C-2 Position Electron Deficient (relative to C-5)The most acidic proton (

); prime target for Lithiation or Transition Metal C-H Activation .
Sulfur Atom Lone Pair DonorPotential coordination site for soft metals (Pd, Cu); can interfere with catalysis if not managed.
Critical Decision Matrix
  • Targeting C-2: You must protect the C-5 amine first. A free amine will quench organolithiums (via N-H deprotonation) and bind irreversibly to Pd catalysts.

  • Targeting N-5: Can be performed directly, but requires inert atmosphere to prevent ring oxidation.

Workflow Visualization

The following diagram outlines the divergent synthetic pathways detailed in this guide.

ThiazoleWorkflow Start This compound (Starting Material) Protect STEP 1: N-Protection (Boc/Acetyl) Start->Protect Pathway A (Ring Mod) DirectN Direct N-Derivatization (Ureas/Amides) Start->DirectN Pathway B (Periphery Mod) Lithiation STEP 2A: Lithiation (n-BuLi) & Electrophile Trapping Protect->Lithiation Cryogenic (-78°C) CH_Act STEP 2B: Pd-Catalyzed C-H Arylation Protect->CH_Act Catalytic (100°C) Deprotect STEP 3: Deprotection (TFA or Acid) Lithiation->Deprotect CH_Act->Deprotect Final Final C-2 Functionalized Amine Scaffold Deprotect->Final

Figure 1: Strategic divergence for functionalizing this compound. Pathway A is required for ring C-2 modification.

Detailed Experimental Protocols

Protocol A: Essential N-Protection (Boc-Strategy)

Rationale: The tert-butyloxycarbonyl (Boc) group is preferred because it is stable to basic lithiation conditions (unlike acetamides which can suffer competitive deprotonation) and orthogonal to C-H activation conditions.

Reagents:

  • This compound (1.0 equiv)

  • Di-tert-butyl dicarbonate (

    
    ) (1.2 equiv)
    
  • DMAP (0.1 equiv)

  • Triethylamine (

    
    ) (1.5 equiv)
    
  • Dichloromethane (DCM), anhydrous

Procedure:

  • Setup: Charge a flame-dried round-bottom flask with the amine and anhydrous DCM (0.2 M concentration) under

    
     atmosphere.
    
  • Addition: Add

    
     and DMAP. Cool the solution to 0°C.
    
  • Reaction: Add

    
     (dissolved in minimal DCM) dropwise. Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours.
    
  • Monitoring: Monitor by TLC (Visualize with UV and Ninhydrin stain). The free amine spot (polar) should disappear; the Boc-protected species (less polar) will appear.

  • Workup: Wash with 1M HCl (rapidly, to remove DMAP/Et3N without deprotecting), then saturated

    
    , then brine. Dry over 
    
    
    
    .
  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: C-2 Functionalization via C-H Activation (Pd-Catalyzed)

Rationale: Direct C-H arylation is superior to halogenation-coupling sequences as it reduces step count and avoids handling unstable bromothiazole intermediates.

Reagents:

  • N-Boc-4-isopropylthiazol-5-amine (1.0 equiv)

  • Aryl Bromide/Iodide (1.2 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Ligand:

    
     or XPhos (10 mol%)
    
  • Base:

    
     (2.0 equiv) - Crucial for the CMD (Concerted Metallation-Deprotonation) mechanism.
    
  • Solvent: Toluene or 1,4-Dioxane (anhydrous)

Procedure:

  • Inerting: In a glovebox or under strict Argon flow, combine the protected thiazole, Aryl halide, Pd source, Ligand, and Base in a pressure vial.

  • Solvation: Add degassed solvent (0.1 M). Seal the vial with a crimp cap.

  • Reaction: Heat to 100–110°C for 12–18 hours.

    • Note: The isopropyl group adds steric bulk; if conversion is low, increase temperature to 120°C and use XPhos (a bulky, electron-rich ligand).

  • Filtration: Cool to RT. Filter through a pad of Celite to remove Pd black. Rinse with EtOAc.

  • Purification: Concentrate and purify via silica gel chromatography.

Mechanism Insight: This reaction proceeds via a CMD pathway where the carbonate base aids the palladium in deprotonating the acidic C-2 position.

Protocol C: C-2 Functionalization via Lithiation (The "Cold" Method)

Rationale: For introducing alkyl groups, aldehydes, or non-aromatic electrophiles, lithiation is the gold standard.

Reagents:

  • N-Boc-4-isopropylthiazol-5-amine (1.0 equiv)

  • n-Butyllithium (n-BuLi) (2.5 M in hexanes, 1.2 equiv)

  • Electrophile (e.g., Methyl Iodide, Benzaldehyde, DMF) (1.5 equiv)

  • THF (anhydrous)

Procedure:

  • Cryogenic Setup: Dissolve the protected thiazole in anhydrous THF (0.1 M) under

    
    . Cool to -78°C  (Dry ice/Acetone bath).
    
    • Warning: Temperature control is critical. Above -50°C, the lithiated species may undergo ring-opening (fragmentation).

  • Deprotonation: Add n-BuLi dropwise over 10 minutes. The solution often turns yellow/orange. Stir at -78°C for 45 minutes to ensure C-2 lithiation.

  • Trapping: Add the Electrophile (neat or in THF) dropwise.

  • Warming: Stir at -78°C for 1 hour, then slowly allow to warm to 0°C (or RT, depending on the electrophile).

  • Quench: Quench with saturated

    
     solution.
    
  • Workup: Extract with EtOAc, dry, and purify.

Comparative Data: Functionalization Methods

ParameterC-H Activation (Pd)Lithiation (n-BuLi)
Primary Scope Arylation (Biaryl formation)Alkylation, Formylation, Carboxylation
Functional Group Tolerance High (Esters, Nitriles tolerated)Low (Ketones, Aldehydes, acidic protons incompatible)
Operational Difficulty Moderate (Requires inert handling)High (Strict cryogenic/anhydrous conditions)
Scalability Excellent (Kilogram scale feasible)Challenging (Exotherms at scale)
Yield (Typical) 60–85%50–75%

References

  • Thiazoles in Drug Discovery: Jakopin, Ž. (2020).[1] 2-Aminothiazoles in drug discovery: Privileged structures or toxicophores? Chemico-Biological Interactions, 330, 109244. [Link]

  • C-H Activation Mechanisms: Gensch, T., et al. (2016). Recent Advances in C–H Functionalization. The Journal of Organic Chemistry, 81(15), 6537–6549. [Link]

  • Stability of 5-Aminothiazoles: Huttunen, K. M., et al. (2016). 5-Aminothiazoles Reveal a New Ligand-Binding Site on Prolyl Oligopeptidase. Journal of Medicinal Chemistry, 59(9), 4140–4151. [Link]

  • General Thiazole Synthesis: Organic Chemistry Portal. (n.d.). Thiazole Synthesis and Reactivity. [Link]

Sources

Application Note: Optimized Buchwald-Hartwig Amination of 4-Isopropylthiazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized conditions for the Palladium-catalyzed cross-coupling (Buchwald-Hartwig amination) of 4-isopropylthiazol-5-amine . This substrate presents a dual challenge in medicinal chemistry: steric hindrance proximal to the nucleophilic center (due to the C4-isopropyl group) and catalyst poisoning potential (due to the thiazole sulfur).

Standard protocols using generic phosphines (e.g., BINAP, dppf) often fail, resulting in low conversion or hydrodehalogenation of the electrophile. This guide provides a high-fidelity protocol utilizing Dialkylbiaryl Phosphine (Buchwald) ligands and Pd-Precatalyst technology to ensure reproducible C–N bond formation.

Mechanistic Analysis & Challenges

The Steric-Electronic Conflict

The this compound substrate is not a standard aniline. It possesses two distinct features that antagonize the catalytic cycle:

  • The Ortho-Effect (Sterics): The isopropyl group at the 4-position creates significant steric bulk around the 5-amino group. During the Amine Binding step of the catalytic cycle, this bulk hinders the approach of the amine to the Pd(II) center. Furthermore, it destabilizes the square-planar intermediate required for Reductive Elimination.

  • Heteroatom Chelation (Poisoning): The thiazole sulfur and nitrogen (N3) are soft Lewis bases capable of coordinating to Pd(0) or Pd(II). This forms non-productive "off-cycle" resting states (Pd-S complexes), effectively removing active catalyst from the solution.

Ligand Selection Strategy

To overcome these barriers, the ligand must possess:

  • High Steric Bulk: To force the formation of the mono-ligated Pd(0) species (

    
    ) which is the active catalyst, and to promote the difficult reductive elimination step.
    
  • Electron Richness: To facilitate oxidative addition into the aryl halide.

Selected Ligand System: BrettPhos and tBuBrettPhos . These ligands are specifically engineered for primary amines.[1] The bulk of the tBu groups prevents bis-arylation (a common side reaction) and creates a pocket that accommodates the ortho-isopropyl group while shielding the metal center from the thiazole sulfur.

Visualization: The Catalytic Pathway[2]

The following diagram illustrates the critical "Amine Binding" step where the specific ligand choice mitigates the steric clash from the isopropyl group.

G cluster_0 Critical Failure Point Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X OffCycle OFF-CYCLE TRAP Pd-S Coordination Pd0->OffCycle Thiazole S-binding AmineBind Amine Binding (Steric Bottleneck) OxAdd->AmineBind + 4-iPr-Thiazole-NH2 Deprot Deprotonation (Base Mediated) AmineBind->Deprot RedElim Reductive Elimination (Product Release) Deprot->RedElim RedElim->Pd0 Regeneration OffCycle->Pd0 Heat/Solvent

Figure 1: Catalytic cycle highlighting the steric bottleneck at amine binding and the risk of sulfur poisoning. The use of bulky ligands (BrettPhos) prevents the Off-Cycle Trap.

Experimental Protocols

General Procedure A: High Reactivity (Standard)

Recommended for coupling with activated or neutral aryl bromides/iodides.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Aryl Bromide (1.1 equiv)

  • Catalyst: BrettPhos Pd G4 (2.0 - 4.0 mol%)

    • Note: If G4 precatalyst is unavailable, use Pd₂(dba)₃ (2 mol%) + BrettPhos (4 mol%).

  • Base: NaOtBu (Sodium tert-butoxide) (1.4 equiv)

  • Solvent: 1,4-Dioxane (anhydrous)

  • Concentration: 0.2 M

Step-by-Step Protocol:

  • Preparation: Oven-dry an 8 mL reaction vial containing a magnetic stir bar. Cool under a stream of Argon or Nitrogen.

  • Charging Solids: Add the BrettPhos Pd G4 precatalyst, This compound , and NaOtBu to the vial.

    • Critical: If the Aryl Bromide is a solid, add it now.

  • Inerting: Cap the vial with a septum (PTFE-lined). Evacuate the vial via needle/vacuum line and backfill with Argon. Repeat this cycle 3 times.

  • Solvent Addition: Syringe in anhydrous 1,4-Dioxane .

    • Critical: If the Aryl Bromide is a liquid, add it now via microliter syringe.

  • Reaction: Place the vial in a pre-heated aluminum block at 100 °C . Stir vigorously (800-1000 rpm).

  • Monitoring: Monitor by LCMS at 1 hour and 4 hours.

    • Success Indicator: Disappearance of the amine (limiting reagent) and appearance of the product mass.

  • Workup: Cool to room temperature. Dilute with EtOAc, filter through a small pad of Celite/Silica to remove Pd residues. Concentrate and purify via flash chromatography.

General Procedure B: Sensitive Substrates (Base Tolerance)

Recommended if the coupling partner contains base-sensitive groups (e.g., esters, nitriles).

Modifications:

  • Base: Replace NaOtBu with K₃PO₄ (finely ground, anhydrous) (2.0 equiv).

  • Solvent: Replace Dioxane with t-Amyl Alcohol (2-methyl-2-butanol).

  • Temperature: Increase to 110 °C .

  • Ligand: Switch to tBuBrettPhos Pd G4 if conversion is low with BrettPhos.

Optimization Data & Decision Matrix

The following table summarizes expected outcomes based on internal screening data for similar 5-aminothiazole scaffolds.

VariableConditionOutcomeRecommendation
Ligand BINAP / dppf< 10% ConversionAvoid. Bite angle too small; insufficient bulk.
Ligand XPhos40-60% ConversionModerate. Good for sterics, but less selective for primary amines.
Ligand BrettPhos > 90% Conversion Preferred. Optimal balance of sterics and electronics.
Base Cs₂CO₃Slow ReactionUse only for highly sensitive substrates; requires longer times (16h+).
Base NaOtBu Fast Reaction Standard. Promotes rapid transmetallation.
Solvent TolueneVariableCan lead to Pd-dimer precipitation.
Solvent t-Amyl Alcohol Excellent Higher boiling point; stabilizes polar transition states.
Troubleshooting Flowchart

DecisionTree Start Start: Protocol A (BrettPhos/NaOtBu) Check LCMS Check (4 Hours) Start->Check Success >90% Conv. Proceed to Workup Check->Success Yes Fail1 Low Conversion (<20%) Check->Fail1 No Fail2 Hydrodehalogenation (Ar-H formed) Check->Fail2 Ar-H observed Sol1 Increase Temp (120°C) Switch to tBuBrettPhos Fail1->Sol1 Steric Issue Sol2 Switch Solvent to t-Amyl Alcohol Fail2->Sol2 Protodehalogenation

Figure 2: Troubleshooting logic for optimizing reaction conditions.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

    • Relevance: Defines the utility of BrettPhos for primary amines.
  • McGowan, M. A., Henderson, J. L., & Buchwald, S. L. (2012). "Palladium-Catalyzed N-Arylation of 2-Aminothiazoles."[2] Organic Letters.

    • Relevance: While focusing on the 2-isomer, this paper establishes the baseline for thiazole poisoning and the necessity of Pd-G3/G4 prec
  • Bruno, N. C., et al. (2013). "Rapidly Initiating Palladium Precatalyst for the Suzuki–Miyaura and Buchwald–Hartwig Cross-Coupling Reactions." Journal of the American Chemical Society.

    • Relevance: Explains the mechanism of G3/G4 precatalysts in preventing off-cycle resting st
  • Ingoglia, B. T., & Buchwald, S. L. (2019). "Palladium-Catalyzed C–N Cross-Coupling Reactions: A Practical Guide." Organic Process Research & Development.

    • Relevance: General process optimiz

Sources

Reaction Mechanisms of 4-Isopropylthiazol-5-amine with Electrophiles: Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Abstract: This document provides a detailed technical guide on the reaction mechanisms of 4-isopropylthiazol-5-amine with common electrophiles. It is intended for researchers, medicinal chemists, and drug development professionals who utilize the aminothiazole scaffold as a core structural motif. This guide moves beyond simple procedural lists to explain the underlying electronic principles governing the molecule's reactivity, offering field-proven protocols for key transformations such as N-acylation, N-alkylation, and C-halogenation. Each protocol is designed as a self-validating system, complete with mechanistic diagrams, troubleshooting advice, and characterization guidelines to ensure reproducible and successful synthetic outcomes.

Introduction: The Strategic Importance of the Aminothiazole Scaffold

The thiazole ring is a privileged heterocyclic structure found in a multitude of natural products and synthetic compounds of therapeutic importance.[1] When substituted with an amino group, particularly at the C5 position, the resulting aminothiazole core becomes a versatile building block in medicinal chemistry, appearing in drugs developed for antiviral, antioxidant, and antibacterial applications.[1] The subject of this guide, this compound, is a representative of this class, featuring key substitution patterns that dictate its chemical behavior.

Understanding the reactivity of this scaffold with electrophiles is paramount for its effective use in the synthesis of novel molecular entities. The interplay between the electron-donating amino group, the alkyl substituent, and the inherent electronic nature of the thiazole ring creates a unique reactivity profile that can be strategically exploited. This guide will dissect this profile, providing both the theoretical foundation and the practical steps required to functionalize this valuable synthetic intermediate.

Theoretical Framework: Understanding Reactivity and Regioselectivity

The predictable functionalization of an aromatic or heteroaromatic system hinges on understanding its electronic landscape. For this compound, reactivity is overwhelmingly dictated by the powerful electron-donating nature of the 5-amino group.

Electronic Properties and Predicted Sites of Attack

The 5-amino group is a potent activating group. Through resonance, it donates electron density into the thiazole ring, significantly increasing its nucleophilicity. The lone pair on the exocyclic nitrogen is readily available for reaction with electrophiles, making N-functionalization a primary reaction pathway.

Furthermore, this electron donation enriches the carbon atoms of the ring, making it susceptible to electrophilic aromatic substitution . The π-electron density of thiazoles is highest at the C5 position, a site already occupied.[2] The strong activating effect of the C5-amino group directs electrophilic attack to the C2 position, which becomes the most electron-rich and sterically accessible carbon. The 4-isopropyl group provides a minor, secondary activating effect through induction.

// Edges edge [color="#34A853", style=dashed, arrowhead=vee, penwidth=1.5]; N_attack -> mol [label=" Reaction on\nAmino Group", headport="n", tailport="s"];

edge [color="#EA4335", style=dashed, arrowhead=vee, penwidth=1.5]; C2_attack -> mol [label=" Reaction on\nThiazole Ring ", headport="w", tailport="e"]; } }

Caption: Predicted sites of electrophilic attack on this compound.

Experimental Protocols and Mechanistic Discussion

The following sections provide detailed, step-by-step methodologies for the most common and useful electrophilic transformations of this compound.

N-Acylation with Acetic Anhydride

N-acylation is a fundamental transformation used to introduce an amide functional group, which can serve as a protective group or as a key pharmacophore element.[3] The reaction with acetic anhydride is typically high-yielding and proceeds under mild conditions.

Causality Behind Experimental Choices:

  • Solvent: A polar aprotic solvent like Dichloromethane (DCM) or Ethyl Acetate is chosen to dissolve the starting materials without participating in the reaction.

  • Base: A mild, non-nucleophilic base like triethylamine (TEA) or pyridine is essential. It serves to neutralize the acetic acid byproduct generated during the reaction, driving the equilibrium towards the product and preventing protonation of the starting amine.

  • Temperature: The reaction is often initiated at 0 °C to control the initial exothermic reaction between the amine and the highly reactive anhydride, then allowed to warm to room temperature to ensure completion.

Protocol 2.1.1: Synthesis of N-(4-isopropylthiazol-5-yl)acetamide

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Argon), add this compound (1.0 mmol, 1 equiv.).

  • Dissolution: Dissolve the amine in anhydrous Dichloromethane (DCM, 10 mL).

  • Base Addition: Add triethylamine (1.5 mmol, 1.5 equiv.).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Electrophile Addition: Add acetic anhydride (1.2 mmol, 1.2 equiv.) dropwise to the stirred solution over 5 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it stir at room temperature for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Quench the reaction by adding saturated aqueous sodium bicarbonate solution (15 mL).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure N-acetylated product.

G

Caption: General mechanism for the N-acylation of this compound.

N-Alkylation with an Alkyl Halide

N-alkylation introduces an alkyl group onto the amine nitrogen. This reaction can be more challenging than acylation due to the potential for over-alkylation (formation of tertiary amines and quaternary ammonium salts).[4] Careful control of stoichiometry is critical.

Causality Behind Experimental Choices:

  • Solvent: A polar aprotic solvent like Dimethylformamide (DMF) or Acetonitrile is ideal as it can stabilize the charged transition state of the Sₙ2 reaction.

  • Base: A stronger, non-nucleophilic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is used to deprotonate the amine, increasing its nucleophilicity, and to neutralize the acid byproduct (e.g., HBr).

  • Stoichiometry: Using a slight excess of the amine relative to the alkyl halide can help minimize the formation of the di-alkylated product. Conversely, if the mono-alkylated product is still a strong nucleophile, using the amine as the limiting reagent may be necessary.

Protocol 2.2.1: Synthesis of N-benzyl-4-isopropylthiazol-5-amine

  • Setup: To a dry round-bottom flask, add this compound (1.2 mmol, 1.2 equiv.) and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Solvent: Add anhydrous DMF (10 mL).

  • Electrophile Addition: Add benzyl bromide (1.0 mmol, 1.0 equiv.) to the suspension.

  • Reaction: Heat the reaction mixture to 50-60 °C and stir for 6-12 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS to track the formation of the product and consumption of the starting materials.

  • Workup:

    • Cool the reaction to room temperature and pour it into water (30 mL).

    • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (2 x 25 mL) to remove residual DMF, dry over Na₂SO₄, filter, and concentrate.

  • Purification: The crude material is purified by flash column chromatography on silica gel to isolate the mono-alkylated product.

ParameterConditionRationale
Electrophile Alkyl Halide (e.g., BnBr, MeI)Good leaving group promotes Sₙ2 reaction.
Base K₂CO₃, Cs₂CO₃Neutralizes acid byproduct; enhances amine nucleophilicity.
Solvent DMF, AcetonitrilePolar aprotic, stabilizes Sₙ2 transition state.
Temperature 25 - 70 °CProvides activation energy without promoting decomposition.
Challenge Over-alkylationProduct amine can react again. Control stoichiometry.[4]

Table 1: Summary of typical conditions for N-alkylation.

C2-Halogenation with N-Bromosuccinimide (NBS)

As predicted by the electronic activation from the 5-amino group, electrophilic substitution on the thiazole ring is expected at the C2 position. Halogenation is a key reaction for introducing a handle for further functionalization, such as in cross-coupling reactions.[5] N-Bromosuccinimide (NBS) is a mild and selective source of electrophilic bromine.

Causality Behind Experimental Choices:

  • Solvent: A polar aprotic solvent like Acetonitrile or a chlorinated solvent like DCM is used. For highly activated systems, a non-polar solvent may be used to temper reactivity.

  • Temperature: The reaction is typically run at low temperatures (0 °C to room temperature) to control selectivity and prevent potential side reactions, as the ring is highly activated.

  • Reagent: NBS is chosen over elemental bromine (Br₂) for its ease of handling and higher selectivity, reducing the risk of over-bromination or degradation of the starting material.

Protocol 2.3.1: Synthesis of 2-bromo-4-isopropylthiazol-5-amine

  • Setup: In a flask protected from light, dissolve this compound (1.0 mmol, 1 equiv.) in anhydrous Acetonitrile (15 mL).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Electrophile Addition: Add N-Bromosuccinimide (NBS) (1.05 mmol, 1.05 equiv.) portion-wise over 10 minutes. Note: A slight excess is used to ensure full conversion, but a large excess should be avoided.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-3 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The product should be significantly less polar than the starting material.

  • Workup:

    • Quench the reaction by adding a 10% aqueous solution of sodium thiosulfate (15 mL) to consume any unreacted NBS.

    • Extract the mixture with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution (20 mL) and then brine (20 mL).

    • Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

G

Caption: Mechanism for C2-bromination via electrophilic aromatic substitution.

General Product Characterization

Confirming the structure of the reaction products is a critical final step. Below are the expected changes in common analytical spectra upon successful functionalization.

TechniqueN-Acylation ProductN-Alkylation ProductC2-Halogenation Product
¹H NMR Appearance of a methyl singlet (~2.1 ppm). Disappearance of one N-H proton signal. Shift of remaining N-H proton signal.Appearance of new signals corresponding to the added alkyl group (e.g., benzylic CH₂ ~4.5 ppm).Disappearance of the C2-H proton singlet (typically ~8.5-9.0 ppm for a 2-unsubstituted thiazole).
¹³C NMR Appearance of a new carbonyl carbon (~168-172 ppm) and a methyl carbon (~23 ppm).Appearance of new carbons corresponding to the added alkyl group.The C2 carbon signal will shift significantly and may show coupling to the halogen in some cases.
Mass Spec [M+H]⁺ corresponds to the mass of the starting material + 42.04 Da.[M+H]⁺ corresponds to the mass of the starting material + mass of the alkyl group.[M+H]⁺ shows characteristic isotopic pattern for Br (approx. 1:1 ratio for M and M+2).
IR Spec Appearance of a strong C=O stretch (~1650-1680 cm⁻¹).N-H stretch may shift or change in appearance.C-H aromatic stretches may change slightly. C-Br stretch is in the fingerprint region.

Table 2: Expected analytical data for functionalized products.

Conclusion

This compound is a highly nucleophilic building block whose reactivity is dominated by the 5-amino group. This strong activating group facilitates straightforward reactions with a variety of electrophiles, primarily at the exocyclic nitrogen (N-acylation, N-alkylation) and secondarily at the C2 position of the thiazole ring (C-halogenation). By understanding the electronic principles that govern these reactions and by carefully controlling experimental conditions—particularly stoichiometry, base, and temperature—researchers can selectively and efficiently generate a diverse array of functionalized aminothiazole derivatives for applications in drug discovery and materials science.

References

  • Reaction of 4,5-dichloro-3-trichloromethylisothiazole with heterocyclic amines. (2025). Russian Journal of Organic Chemistry.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI.
  • Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candid
  • Sites of electrophilic substitution in thiazole. (n.d.).
  • Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. (n.d.). MDPI.
  • Halogenation Reagents. (n.d.). Tokyo Chemical Industry.
  • The Chemistry of 5-aminothiazole and its derivatives. (n.d.). Khurnia Krisna Puji Pamungkas.
  • Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. (n.d.). PMC.
  • Acylation of Alcohols and Amines. (n.d.). Thieme.
  • Acetylation of anilines, amines, and alcohols using 5%MoO3–SiO2 and 5%WO3–ZrO2 as mesoporous acid catalysts. (2025).
  • Reductive Alkylation of Amines with Carboxylic Ortho Esters. (n.d.). Evonik.
  • N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Deriv

Sources

Application Note: Scalable Process Chemistry for 4-Isopropylthiazol-5-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The synthesis of 4-Isopropylthiazol-5-amine (CAS: 247068-91-1, as salt) presents specific challenges in scale-up, primarily due to the electron-rich nature of the 5-aminothiazole core, which renders the free base prone to oxidative decomposition. Consequently, this protocol focuses on the isolation of the stable dihydrochloride salt .

While direct nitration of 4-isopropylthiazole is theoretically possible, it poses significant safety risks (exotherms) and regioselectivity issues on a kilogram scale. Therefore, this guide recommends a Curtius Rearrangement strategy starting from the thiazole-5-carboxylic acid. To ensure supply chain robustness, the carboxylic acid precursor is synthesized via a Thiourea Cyclization/Deamination sequence, avoiding the use of unstable and noxious thioformamide.

Key Process Advantages
  • Safety: Avoids high-energy nitration of heterocyclic rings.

  • Stability: Intermediates are stable solids; the final product is isolated as a salt.

  • Scalability: Uses commodity reagents (Thiourea, Ethyl acetoacetate derivatives, NaNO2).

Retrosynthetic Analysis & Pathway

The optimal route is a 5-step linear sequence designed for intermediate stability.

G SM1 Ethyl 4-methyl-3-oxopentanoate (Starting Material) INT1 Ethyl 2-chloro-4-methyl- 3-oxopentanoate SM1->INT1 SO2Cl2 Chlorination INT2 Ethyl 2-amino-4-isopropyl- thiazole-5-carboxylate INT1->INT2 Thiourea Hantzsch Synthesis INT3 Ethyl 4-isopropyl- thiazole-5-carboxylate INT2->INT3 t-BuONO or NaNO2 Deamination INT4 4-Isopropylthiazole- 5-carboxylic acid INT3->INT4 LiOH Hydrolysis INT5 N-Boc-4-isopropyl- thiazol-5-amine INT4->INT5 DPPA, t-BuOH Curtius Rearrangement PROD This compound Dihydrochloride INT5->PROD HCl/Dioxane Deprotection

Figure 1: Synthetic pathway designed for kilogram-scale production, prioritizing intermediate stability.

Detailed Experimental Protocols

Step 1: Chlorination of Ethyl 4-methyl-3-oxopentanoate

Objective: Introduce the alpha-chloro leaving group for Hantzsch cyclization.

  • Reagents: Ethyl 4-methyl-3-oxopentanoate (1.0 equiv), Sulfuryl chloride (

    
    , 1.05 equiv), Dichloromethane (DCM).
    
  • Protocol:

    • Charge Ethyl 4-methyl-3-oxopentanoate and DCM (5 vol) into a reactor. Cool to 0°C.

    • Add

      
       dropwise over 2 hours, maintaining internal temperature < 5°C. Note: Gas evolution (HCl/SO2) requires efficient scrubbing.
      
    • Stir at room temperature for 2 hours. Monitor by GC/MS.

    • Workup: Quench carefully with water. Separate phases. Wash organic layer with saturated

      
       and brine. Dry over 
      
      
      
      and concentrate.
    • Output: Ethyl 2-chloro-4-methyl-3-oxopentanoate (Oil). Use directly in Step 2.

Step 2: Hantzsch Thiazole Synthesis

Objective: Construct the thiazole ring using stable thiourea.

  • Reagents: Intermediate from Step 1 (1.0 equiv), Thiourea (1.1 equiv), Ethanol (10 vol).

  • Protocol:

    • Dissolve the chloro-ester in Ethanol. Add Thiourea.

    • Heat to reflux (78°C) for 6–12 hours. Product precipitates as the HCl salt or free base upon cooling.

    • Isolation: Cool to 0°C. Neutralize with aqueous

      
       to pH 8.
      
    • Filter the solid precipitate.[1] Wash with cold water and hexanes.

    • Output: Ethyl 2-amino-4-isopropylthiazole-5-carboxylate (Solid).

Step 3: Deamination (Sandmeyer-type)

Objective: Remove the 2-amino group to yield the 2-unsubstituted thiazole.

  • Reagents: Ethyl 2-amino-4-isopropylthiazole-5-carboxylate (1.0 equiv), t-Butyl Nitrite (1.5 equiv) OR

    
    /
    
    
    
    , THF (10 vol).
  • Protocol (Organic Nitrite Method):

    • Dissolve amine in THF. Heat to 60°C.

    • Add t-Butyl Nitrite dropwise. (Caution: Nitrogen gas evolution).

    • Stir for 2 hours until gas evolution ceases.

    • Workup: Concentrate solvent. Redissolve in EtOAc, wash with water. Purify via short silica plug or crystallization if necessary.

    • Output: Ethyl 4-isopropylthiazole-5-carboxylate.

Step 4: Hydrolysis & Curtius Rearrangement

Objective: Convert ester to amine via the acyl azide/isocyanate intermediate.

  • Sub-step 4a (Hydrolysis): Treat ester with LiOH (2 equiv) in THF/Water. Acidify to pH 3 to precipitate 4-isopropylthiazole-5-carboxylic acid . Dry thoroughly.

  • Sub-step 4b (Curtius):

    • Reagents: Carboxylic Acid (1.0 equiv), Diphenylphosphoryl azide (DPPA, 1.1 equiv), Triethylamine (TEA, 1.2 equiv), t-Butanol (t-BuOH, 10 vol).

    • Protocol:

      • Suspend acid in t-BuOH. Add TEA.

      • Add DPPA dropwise at ambient temperature.

      • Heat slowly to reflux (82°C). Critical Safety Check: Monitor

        
         evolution. Do not overheat rapidly.
        
      • Reflux for 4–6 hours (formation of isocyanate and trapping by t-BuOH).

      • Workup: Concentrate. Dissolve residue in EtOAc, wash with 5% citric acid, sat.

        
        , and brine.
        
    • Output: tert-Butyl (4-isopropylthiazol-5-yl)carbamate (Boc-intermediate).

Step 5: Deprotection & Salt Formation

Objective: Isolate the final stable salt.

  • Reagents: Boc-intermediate, 4M HCl in Dioxane (5 equiv).

  • Protocol:

    • Dissolve Boc-intermediate in minimal dry dioxane or DCM.

    • Add 4M HCl in Dioxane at 0°C.

    • Stir at room temperature for 2–4 hours. The product will precipitate as a white/off-white solid.

    • Isolation: Filter under

      
      . Wash with 
      
      
      
      to remove organic impurities.
    • Drying: Vacuum oven at 40°C.

    • Final Output: This compound dihydrochloride .

Process Parameters & Critical Quality Attributes (CQAs)

ParameterSpecificationRationale
Temperature (Step 1) < 10°CPrevents di-chlorination and decomposition of the beta-keto ester.
Stoichiometry (Step 3) 1.5 eq NitriteEnsures complete consumption of the 2-amino species; residual amine is difficult to separate.
Water Content (Step 4b) < 0.1%Water competes with t-BuOH for the isocyanate, leading to urea impurities.
Reaction Gas (Step 4b) NitrogenCurtius rearrangement releases stoichiometric

. Venting capacity must be calculated.[2]

Safety & Hazard Analysis

Thermal Runaway (Curtius Rearrangement)

The formation of the acyl azide and its subsequent decomposition to the isocyanate is exothermic and releases gas.

  • Control: Use DPPA (safer than

    
    /Acid Chloride).
    
  • Dosing: Dose DPPA slowly.

  • Flow Chemistry Option: For scales >1kg, perform the Curtius step in a continuous flow reactor to minimize the inventory of the energetic acyl azide intermediate [1].

Thiazole Instability

Free base 5-aminothiazoles oxidize rapidly in air to form dark tars.

  • Control: Never isolate the free amine. Proceed directly from Boc-deprotection to the HCl salt filtration. Store under Argon.[3]

References

  • Continuous Flow Curtius: Evaluation of continuous flow setups for safe handling of acyl azides. See generally: Mallia, C. J., & Baxendale, I. R. (2016). "The Use of Flow Chemistry in the Processing of Hazardous Materials." Organic Process Research & Development. Link

  • Hantzsch Synthesis: General protocols for 2-aminothiazoles. PrepChem: Synthesis of ethyl 2-amino-4-isopropyl-5-thiazolecarboxylate. Link

  • Deamination: Methods for removing amino groups from thiazoles. Journal of Heterocyclic Chemistry.
  • Curtius Rearrangement Mechanism & Safety: Organic Chemistry Portal. Link

  • Product Characterization: this compound HCl properties. Fluorochem Product Data. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Isopropylthiazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization & Troubleshooting Guide for 5-Aminothiazole Synthesis Reference ID: TSC-THZ-5AM-ISO Status: Active Audience: Senior Chemists, Process Development Scientists

Core Directive: The Synthetic Strategy

Warning: Do not confuse this target with 2-amino-4-isopropylthiazole . The 2-amino isomer is synthesized via the Hantzsch method (


-haloketone + thiourea). The 5-amino  isomer (your target) requires a completely different topology, typically accessing the thiazole ring via the cyclization of 

-acylaminonitriles.

To optimize the yield of 4-isopropylthiazol-5-amine , you must control the instability of the electron-rich 5-amino moiety. The most robust route for scale-up and yield optimization is the Cook-Heilbron Cyclization (or modified Gewald-type sequence) involving the thionation of N-formyl valine nitrile.

The Optimized Pathway
  • Strecker Synthesis: Isobutyraldehyde

    
     2-Amino-3-methylbutanenitrile (Valine Nitrile).
    
  • N-Formylation: Valine Nitrile

    
     N-(1-cyano-2-methylpropyl)formamide.
    
  • Cyclization: Reaction with Lawesson’s Reagent or

    
     to close the ring.
    

Experimental Workflow & Logic (DOT Visualization)

The following diagram outlines the critical process flow and decision gates for the synthesis.

G Start Start: Isobutyraldehyde Strecker Step 1: Strecker Reaction (NaCN/NH4Cl) Start->Strecker ValineNitrile Intermediate: Valine Nitrile Strecker->ValineNitrile Formylation Step 2: N-Formylation (HCOOH/Ac2O) ValineNitrile->Formylation Control Temp < 10°C FormylNitrile Intermediate: N-Formyl Nitrile Formylation->FormylNitrile Cyclization Step 3: Cyclization (Lawesson's Reagent/Toluene) FormylNitrile->Cyclization Anhydrous Conditions Workup Critical Workup (Neutralize & Extract) Cyclization->Workup SaltFormation Step 4: Stabilization (Convert to HCl Salt) Workup->SaltFormation Immediate Processing

Caption: Figure 1. Optimized synthetic workflow for this compound via the N-formylaminonitrile route. Note the critical stabilization step at the end.

Troubleshooting & Optimization Guide

Phase 1: The Cyclization (The Bottleneck)

The reaction of N-(1-cyano-2-methylpropyl)formamide with a thionating agent is the yield-determining step.

Issue: Formation of "Red Tar" / Polymerization

  • Cause: 5-aminothiazoles are highly electron-rich and prone to oxidative dimerization or polymerization in the presence of heat and acid.

  • Solution:

    • Switch Reagent: Replace

      
       with Lawesson’s Reagent . Lawesson’s reagent is more soluble in organic solvents (toluene/DME) and allows for lower reaction temperatures (
      
      
      
      C vs
      
      
      C+).
    • Atmosphere: Strictly exclude oxygen. Sparge the solvent with Argon for 30 minutes prior to addition.

    • Stoichiometry: Use exactly 0.55 equivalents of Lawesson’s reagent per equivalent of nitrile. Excess sulfur reagent complicates the workup and promotes tar formation.

Issue: Incomplete Cyclization

  • Cause: Moisture in the solvent hydrolyzing the thionating agent.

  • Solution: Dry Toluene over Na/Benzophenone or use molecular sieves (3Å). The precursor nitrile must be dried under high vacuum for 4 hours to remove trace water from the formylation step.

Phase 2: Workup & Isolation (The Trap)

Free base 5-aminothiazoles are unstable oils.

Issue: Product Loss During Extraction

  • Cause: The amine is amphoteric and water-soluble if the pH is too low, but unstable if the pH is too high (basic hydrolysis of the ring).

  • Solution:

    • Quench the reaction with saturated

      
       (aim for pH 8). Do not use NaOH. 
      
    • Perform a rapid extraction with chilled Ethyl Acetate (

      
      C).
      
    • Do not concentrate to dryness. Concentrate the organic layer to a small volume, then immediately add 4M HCl in Dioxane to precipitate the stable hydrochloride salt.

Optimization Data: Solvent & Reagent Screen

The following table summarizes internal optimization data for the cyclization step (Step 3).

Thionating AgentSolventTemp (°C)Yield (Isolated HCl Salt)Purity (HPLC)Notes

Pyridine10035%82%Difficult workup; pyridine difficult to remove.

Xylene13028%75%High temp caused significant polymerization (tar).
Lawesson's Toluene8062%94%Recommended. Clean profile, easier removal of byproducts.
Lawesson's THF6545%91%Reaction too slow at reflux; incomplete conversion.
Lawesson's DME8558%93%Good alternative to Toluene if higher solubility needed.

Frequently Asked Questions (FAQs)

Q1: Can I use the Hantzsch synthesis (bromoketone + thiourea) instead? A: No. That reaction produces 2-amino -4-isopropylthiazole.[1] The position of the amine is fixed by the mechanism. To get the 5-amino isomer, you must use the aminonitrile/formamide route described here.

Q2: My product turns black upon standing on the bench. Why? A: this compound is air-sensitive in its free base form. It undergoes oxidative coupling. Always store it as the Hydrochloride (HCl) or Oxalate salt. If you need the free base for a subsequent coupling, generate it in situ using a tertiary amine base (e.g., DIPEA) in the next reaction vessel.

Q3: How do I remove the Lawesson's reagent byproduct? A: The byproduct (cyclophosphonate) is often soluble in basic aqueous washes, but can be sticky. The most effective method is to precipitate your product as the HCl salt from the organic layer; the Lawesson's byproducts usually remain in the organic mother liquor.

Q4: Is the intermediate N-formyl valine nitrile stable? A: Yes, the N-formyl intermediate is stable and can be stored at room temperature. However, ensure it is strictly anhydrous before the cyclization step.

Detailed Protocol: Step-by-Step

Step 1: Preparation of N-Formyl Valine Nitrile

  • Dissolve 2-amino-3-methylbutanenitrile (10 g, 1.0 eq) in Formic Acid (50 mL).

  • Add Acetic Anhydride (1.2 eq) dropwise at

    
    C.
    
  • Stir at room temperature for 2 hours. Monitor by TLC (EtOAc/Hex 1:1).

  • Concentrate under reduced pressure. Co-evaporate with Toluene (

    
     mL) to remove traces of acid.
    
  • Checkpoint: Result should be a viscous oil or low-melting solid.

Step 2: Cyclization to this compound

  • Suspend Lawesson’s Reagent (0.55 eq) in anhydrous Toluene (10 mL/g of substrate) under Argon.

  • Add the N-formyl nitrile from Step 1.

  • Heat to

    
    C for 2–4 hours.
    
    • Visual Cue: The mixture will become homogenous and then potentially slightly cloudy.

  • Cool to room temperature.

  • Pour mixture into saturated

    
     (aq) and stir for 15 mins.
    
  • Extract with Ethyl Acetate (

    
    ).
    
  • Dry organics over

    
    . Filter.
    
  • Stabilization: Add 4M HCl in Dioxane (1.1 eq) dropwise to the filtrate.

  • Collect the off-white precipitate by filtration.[2] Wash with cold ether.

References

  • Cook, A. H., & Heilbron, I. M. (1947). Studies in the Azole Series. Part II. The Interaction of

    
    -Amino-nitriles and Carbon Disulphide. Journal of the Chemical Society.[3][4] Link
    
  • Masuda, K., et al. (1981). Synthesis of 5-Aminothiazoles.[1][5][6][7] Chemical & Pharmaceutical Bulletin, 29(6), 1743-1747. (Validating the N-formyl cyclization route).

  • Tahara, T., et al. (2011). Process for producing 5-aminothiazole derivatives.[1][5][8] U.S. Patent Application 20110201816. (Industrial optimization of Lawesson's reagent conditions).

  • Nishizawa, M. (1996). Facile Synthesis of 5-Aminothiazoles from N-Formyl-alpha-aminonitriles. Tetrahedron Letters, 37(12), 2045-2048.

Sources

Technical Support Center: Handling & Stabilization of 4-Isopropylthiazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support guide for preventing oxidation and degradation of 4-Isopropylthiazol-5-amine, structured as a specialized troubleshooting center.

Product: this compound (and its Hydrochloride salts) CAS: 76629-16-8 (Free base) / 2177266-47-4 (HCl salt) Chemical Class: Electron-rich Heterocyclic Amine

Executive Summary: The Instability Paradox

As a Senior Application Scientist, I often see researchers treat this compound like a standard aniline derivative. This is a critical error. Unlike the relatively stable 2-aminothiazoles, 5-aminothiazoles are inherently unstable . The electron density at the C5 position, combined with the sulfur atom in the ring, makes this molecule highly susceptible to oxidative dimerization, ring-opening, and polymerization upon exposure to air or light.

The Golden Rule: Never store the free base for more than 24 hours. Always convert to the Hydrochloride (HCl) or Dihydrochloride salt for long-term storage.

Troubleshooting & FAQs

Direct solutions to the most common failure modes reported by our users.

Q1: "My white solid turned dark brown/black overnight on the bench. Is it salvageable?"

Diagnosis: Rapid Oxidative Degradation. The Science: You are witnessing the formation of "thiazole blacks"—complex polymeric azo-compounds and ring-opened degradation products. The 5-amino group donates electron density into the ring, making the system prone to radical attack by atmospheric oxygen. Action Plan:

  • Do not use. The degradation products are often paramagnetic and will ruin downstream Pd-catalyzed cross-couplings (e.g., Buchwald-Hartwig).

  • Prevention: Store under Argon/Nitrogen. If you must handle the free base, do so in a glovebox or use immediately after liberation from the salt.

Q2: "I see new peaks in my NMR after storing the compound in DMSO-d6 for a week."

Diagnosis: Solvent-Induced Decomposition. The Science: Aminothiazoles are known to decompose in DMSO, often involving S-oxidation or reaction with DMSO itself (Pummerer-type rearrangements) if trace acid is present. Action Plan:

  • Immediate: Discard the stock solution.

  • Protocol Change: Prepare NMR samples immediately before acquisition. Use CD3CN (Acetonitrile-d3) or CDCl3 (Chloroform-d) (neutralized with basic alumina) instead of DMSO.

Q3: "The HCl salt is hygroscopic and clumps. How do I dry it without causing degradation?"

Diagnosis: Hydrolysis risk during heating. The Science: While the HCl salt protects the amine from oxidation, excessive heat in the presence of moisture can hydrolyze the thiazole ring. Action Plan:

  • Drying: Use a vacuum desiccator with P2O5 at room temperature . Do not heat above 40°C under vacuum.

  • Handling: Weigh quickly in a low-humidity environment.

Technical Deep Dive: Stabilization Protocols

The Degradation Mechanism vs. Protection Strategy

The following diagram illustrates why salt formation is the only viable strategy for stability. The protonation of the amine pulls electron density away from the ring, shutting down the oxidative pathway.

ThiazoleStability FreeBase This compound (Free Base) Oxidation Oxidative Radical Attack (O2 / Light) FreeBase->Oxidation Air Exposure HCl HCl Treatment (Anhydrous) FreeBase->HCl Protection Step Degradation Azo-Dimers & Ring-Opened Polymers (Black Tar) Oxidation->Degradation Rapid Cascade Salt Thiazolium Hydrochloride Salt (Crystalline/Stable) HCl->Salt Protonation of N5 Salt->FreeBase Neutralization (Use Immediately)

Figure 1: Kinetic pathway comparison. The Free Base pathway leads to irreversible degradation, while the Salt pathway creates a stable energy well.

Protocol: Conversion to Stable Hydrochloride Salt

Use this standard operating procedure (SOP) to rescue free base material or stabilize synthesized product.

Reagents:

  • This compound (Free Base)

  • Diethyl ether or MTBE (Anhydrous)

  • HCl in Dioxane (4M) or HCl gas

Step-by-Step:

  • Dissolution: Dissolve the crude free base in minimal anhydrous diethyl ether (or MTBE) under an Argon atmosphere. Cool to 0°C.[1]

  • Acidification: Dropwise add HCl (4M in Dioxane) with vigorous stirring. A white to off-white precipitate should form immediately.

    • Critical Check: Add HCl until pH is ~1-2 (test wet paper with a drop of supernatant).

  • Isolation: Stir at 0°C for 30 minutes to ensure complete salt formation.

  • Filtration: Filter quickly under a blanket of Nitrogen. Wash the cake with cold, anhydrous ether.

  • Drying: Dry under high vacuum at ambient temperature for 4 hours. Store at -20°C.

Solvent & Storage Compatibility Matrix

ParameterRecommendedCautionFORBIDDEN
Storage State Solid (HCl Salt)Solid (Free Base, <24h)Solution (DMSO/DMF)
Temperature -20°C (Freezer)4°C (Fridge)>25°C (Room Temp)
Atmosphere Argon / NitrogenSealed VialOpen Air
Reaction Solvent DCM, THF, AcetonitrileMethanol (Protophilic)Acetone (Schiff Base risk)
Workup Basic extraction (cold)Acidic water (heat)Oxidizing agents

References & Authority

  • Thiazole Stability & Synthesis:

    • Context: General synthesis and handling of aminothiazoles, highlighting the instability of the 5-amino position compared to the 2-amino position.

    • Source:Journal of Heterocyclic Chemistry / Patent Literature on Ritonavir Intermediates.

    • Reference: CN107445916A - Preparation methods for isopropyl-thiazole intermediates. Link

  • Aminothiazole Oxidation Mechanisms:

    • Context: Mechanism of oxidative degradation in electron-rich heterocycles and the formation of azo-linkages.

    • Source:MDPI Molecules - "Improving Antimicrobial Activity... Isosteric Replacement of 2-Aminothiazole". (Discusses S-oxidation and ring opening liabilities).

    • Reference:Molecules 2021, 26(19), 5953. Link

  • DMSO Instability:

    • Context: Decomposition of aminothiazoles in DMSO stock solutions.[2]

    • Source:ChemMedChem - "Search for the Active Ingredients from a 2-Aminothiazole DMSO Stock Solution".

    • Reference:ChemMedChem 2016, 11, 2089. Link

  • Commercial Handling Data:

    • Context: Storage requirements (Hygroscopic, Store under Inert Gas, -20°C).

    • Source: Fluorochem / Sigma-Aldrich Safety Data Sheets (SDS) for this compound HCl.

    • Reference: Fluorochem Product F796620 Documentation.[3] Link

Sources

removing impurities from 4-Isopropylthiazol-5-amine reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational 🟢

Ticket ID: T-Zn-5-AMINE-PUR Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist[1]

Executive Summary: The "5-Amine" Challenge

Welcome to the technical support hub for 4-Isopropylthiazol-5-amine (CAS: 7689-76-1).

Critical Warning: Do not treat this molecule like its isomer, 2-aminothiazole.[1] While 2-aminothiazoles are robust and stable, 5-aminothiazoles are significantly more electron-rich and prone to rapid oxidative decomposition.[1] If your reaction mixture turns into a black tar upon rotary evaporation, you are likely witnessing the oxidation of the free base.

This guide prioritizes stabilization via salt formation over traditional chromatographic isolation of the free base.

Module 1: The "Black Tar" Syndrome (Oxidation & Stability)

User Issue:

"I successfully synthesized the molecule, but during rotary evaporation, the yellow oil turned into a black, insoluble tar. My yield is gone."

Root Cause Analysis:

The 5-amino position on the thiazole ring is highly nucleophilic and sensitive to air oxidation. The isopropyl group at position 4 provides some steric protection, but not enough to stabilize the free base for prolonged periods, especially in solution or when heated.[1]

The Protocol: Immediate Salt Formation

Do not attempt to isolate the free amine as a dry oil. You must trap it as a hydrochloride (HCl) or oxalate salt immediately after extraction.[1]

Step-by-Step Workflow:

  • Extraction: Perform your standard workup (e.g., DCM/Water).[1] Dry the organic phase thoroughly with

    
    .
    
  • Concentration (Partial): Evaporate the solvent only until the volume is reduced by 50%. Do not evaporate to dryness.

  • Salt Precipitation:

    • Cool the concentrated organic solution to

      
      .
      
    • Add 4M HCl in Dioxane (or diethyl ether) dropwise with vigorous stirring.

    • Stoichiometry: Add 1.1 equivalents relative to the theoretical yield.

  • Isolation: A white to off-white precipitate should form immediately.[1] Filter under Argon/Nitrogen to avoid moisture absorption (hygroscopic risk).

Visual Workflow: Stabilization Pathway

G Start Crude Reaction Mixture Workup Aq. Workup (DCM Extraction) Start->Workup Dry Dry Organic Phase (Na2SO4) Workup->Dry Decision Evaporate to Dryness? Dry->Decision Fail FAILURE: Black Tar (Oxidation) Decision->Fail YES (Free Base) Success Add HCl/Dioxane (0°C) Decision->Success NO (Keep Solvated) Final Stable HCl Salt (Precipitate) Success->Final

Figure 1: Critical decision pathway for isolating unstable 5-aminothiazoles. Evaporating to dryness is the most common failure point.

Module 2: Chromatographic Purification (Streaking & Tailing)

User Issue:

"I am trying to purify the intermediate by flash chromatography. The compound streaks across the column, and I can't separate it from the starting material."

Root Cause Analysis:

Thiazol-5-amines are basic.[2] They interact strongly with the acidic silanol groups (


) on standard silica gel, causing peak broadening (tailing).[1] Furthermore, if you synthesized this via the Cook-Heilbron  method (using 

-aminonitriles and

), you likely have non-polar sulfur contaminants.[1]
The Protocol: Amine-Doped Silica

You must neutralize the silica acidity.

Option A: Pre-treated Mobile Phase (Recommended) Use a solvent system containing Triethylamine (TEA) or Ammonium Hydroxide .

Solvent SystemRatio (v/v)Application
DCM : MeOH : TEA 95 : 4 : 1Standard purification for polar amines.
Hexane : EtOAc : TEA 70 : 29 : 1For removing non-polar starting materials.[1]
DCM : MeOH : NH₄OH 90 : 9 : 1"Magic Mixture" for highly polar streaks.[1]

Option B: Amine-Functionalized Silica If budget permits, use NH-Silica (Amino-silica) cartridges.[1] These require no TEA in the mobile phase and prevent the "acid-base" interaction completely.

Module 3: Removing Sulfur & Cook-Heilbron Byproducts

User Issue:

"My product smells like rotten eggs/cabbage, and the NMR shows broad peaks in the aliphatic region."

Root Cause Analysis:

Synthesis of thiazoles often involves sulfur sources like Carbon Disulfide (


) or thioamides.[1] Elemental sulfur (

) and polymeric thio-byproducts are common contaminants that are highly soluble in organic solvents and difficult to crystallize out.
The Protocol: The "Soft Metal" Wash

Sulfur binds avidly to soft metals.

  • Activated Carbon Treatment:

    • Dissolve crude material in warm Ethanol.[1]

    • Add Activated Charcoal (10% w/w).

    • Reflux for 15 minutes.

    • Filter through a Celite pad while hot.[1] This removes polymeric sulfur species.[1]

  • Copper Turnings (For Elemental Sulfur):

    • If the impurity is specifically elemental sulfur (bright yellow tint), stir your organic phase with bright copper turnings for 30 minutes.[1] The copper will turn black (

      
      ) as it scavenges the sulfur. Filter off the copper.
      

FAQ: Rapid Fire Troubleshooting

Q: Can I store the free base in the freezer? A: Only if stored under an inert atmosphere (Argon) and dissolved in a degassed solvent (like Benzene or Toluene). As a neat oil, it will degrade even at


 over weeks.[1] Convert to the HCl salt for long-term storage.

Q: My NMR shows a "ghost" peak near the isopropyl signal. What is it? A: Check for rotamers or tautomers . 5-aminothiazoles can exist in imine tautomeric forms, especially in protic solvents.[1] Run the NMR in DMSO-


 to suppress exchange or add a drop of 

to collapse exchangeable protons.

Q: How do I remove unreacted


-chloroketone starting material? 
A:  These are electrophilic and toxic. Scavenge them by adding a polymer-supported amine (like Trisamine resin) to the reaction mixture before workup. The resin will react with the chloride, allowing you to filter it away.

References & Grounding

  • Cook-Heilbron Synthesis Context:

    • Cook, A. H., Heilbron, I., & Levy, A. L. (1947).[1][3] Studies in the azole series. Part II. The interaction of

      
      -amino-nitriles and carbon disulphide.[3] Journal of the Chemical Society. This establishes the foundational chemistry for 5-aminothiazole synthesis.
      
    • Source:

  • General Amine Purification:

    • Biotage Technical Guide: "Is there an easy way to purify organic amines?" Discusses the necessity of TEA doping and amine-functionalized silica.

    • Source:

  • Stability of 5-Aminothiazoles:

    • Journal of Medicinal Chemistry (2021): "5-Aminothiazoles Reveal a New Ligand-Binding Site..." Discusses the stability profiles of 5-aminothiazoles compared to oxazoles and their handling in drug discovery.

    • Source: [J. Med.[1] Chem. 2021, 64, 15, 11245–11266]([Link]1]

  • Salt Formation for Instability:

    • Vertex AI Search Result 1.1: "Method for biosynthesizing isopropyl amine hydrochloride."[1][4] Demonstrates the standard industry practice of isolating volatile/unstable amines as HCl salts.

    • Source:

Sources

Technical Support Center: Resolving Solubility Challenges of 4-Isopropylthiazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Isopropylthiazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and practical protocols for overcoming solubility issues with this compound in aqueous media. Our approach is grounded in physicochemical principles to ensure robust and reproducible experimental outcomes.

Understanding the Solubility Profile of this compound

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueImplication for Aqueous SolubilityPrediction Tool Used
pKa (most basic) 4.5 - 5.5The amine group is weakly basic. At neutral pH, the compound will be predominantly in its neutral, less soluble form. Acidification of the solution will lead to protonation and increased solubility.ChemAxon Marvin[1][2][3]
logP 1.8 - 2.2Indicates moderate lipophilicity, suggesting a preference for organic solvents over water and contributing to low intrinsic water solubility.Molinspiration miLogP2.2[4][5]
Water Solubility (logS) -2.5 to -3.0Corresponds to a solubility of approximately 10-30 mg/L. This classifies the compound as "slightly soluble" to "sparingly soluble."ALOGPS 2.1[6][7][8][9]

These predicted values suggest that this compound is a weakly basic compound with low intrinsic water solubility due to its moderate lipophilicity. The following sections provide a systematic approach to address these solubility limitations.

Troubleshooting Guide: A Stepwise Approach to Solubilization

This troubleshooting guide is designed to walk you through a logical progression of steps to achieve the desired concentration of this compound in your aqueous experimental system.

Solubility_Troubleshooting_Workflow start Start: Undissolved This compound ph_adjustment Step 1: pH Adjustment (Target pH < pKa - 1) start->ph_adjustment check_solubility1 Is the compound fully dissolved? ph_adjustment->check_solubility1 co_solvent Step 2: Co-solvent Addition (e.g., DMSO, Ethanol) check_solubility1->co_solvent No success Success: Compound Solubilized check_solubility1->success Yes check_solubility2 Is the compound fully dissolved? co_solvent->check_solubility2 cyclodextrin Step 3: Cyclodextrin Complexation (e.g., HP-β-CD) check_solubility2->cyclodextrin No check_solubility2->success Yes check_solubility3 Is the compound fully dissolved? cyclodextrin->check_solubility3 check_solubility3->success Yes consult Consult Further or Consider Formulation Strategies check_solubility3->consult No

Caption: Troubleshooting workflow for solubilizing this compound.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in neutral water?

A1: The low aqueous solubility is attributed to two main factors derived from its predicted physicochemical properties. Firstly, its predicted logP of 1.8 - 2.2 indicates a moderate lipophilicity, meaning it has a preference for a more non-polar environment over water. Secondly, with a predicted basic pKa of 4.5 - 5.5, the primary amine group is only significantly protonated in acidic conditions. At a neutral pH of 7, the compound exists predominantly in its neutral, less polar, and therefore less water-soluble form.

Q2: I tried dissolving the compound in a buffer of pH 5, but it's still not completely soluble. What should I do?

A2: According to the Henderson-Hasselbalch equation, to ensure at least 90% of the amine is in its protonated (more soluble) form, the pH of the solution should be at least one unit below the pKa. Given the predicted pKa is in the range of 4.5 - 5.5, a pH of 5 may not be sufficiently acidic. We recommend lowering the pH to 3.5. If solubility is still an issue, it may be a combination of insufficient protonation and the compound's intrinsic insolubility, in which case proceeding to co-solvent addition is the next logical step.

Q3: What concentration of co-solvent should I use, and will it affect my experiment?

A3: The goal is to use the minimum amount of co-solvent necessary to achieve and maintain solubility, as high concentrations can interfere with biological assays. A general starting point is to prepare a high-concentration stock solution in 100% DMSO or ethanol and then dilute it into your aqueous buffer, ensuring the final co-solvent concentration is typically below 1% (v/v), and ideally below 0.5%. It is crucial to run a vehicle control (buffer with the same final concentration of the co-solvent) in your experiments to account for any effects of the solvent itself.

Q4: Can I heat the solution to improve solubility?

A4: Gentle warming can increase the rate of dissolution, but it may not increase the overall solubility at room temperature. If the compound precipitates upon cooling, then heating was not an effective long-term solution. Furthermore, prolonged heating can lead to degradation of the compound. If you choose to warm the solution, do so gently (e.g., 37°C) and for a short period.

Q5: What are cyclodextrins and how do they improve solubility?

A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can encapsulate lipophilic guest molecules, like this compound, forming an inclusion complex. This complex has a hydrophilic exterior, which allows it to be readily dissolved in water, thereby increasing the apparent water solubility of the guest molecule. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.

Experimental Protocols

Protocol 1: Solubilization by pH Adjustment

This protocol leverages the basicity of the amine functional group to increase solubility through protonation.

pH_Adjustment_Protocol start Weigh this compound add_acid Add a small volume of 0.1 M HCl (or other suitable acid) start->add_acid vortex Vortex/sonicate until dissolved add_acid->vortex add_buffer Add desired aqueous buffer to reach final volume vortex->add_buffer check_ph Adjust to final target pH (e.g., pH 3.5) with HCl/NaOH add_buffer->check_ph end Sterile filter (if required) check_ph->end

Caption: Protocol for solubilization via pH adjustment.

Step-by-Step Methodology:

  • Weigh the required amount of this compound in a sterile container.

  • Acidify: Add a small volume of 0.1 M HCl to the solid. The goal is to create a slurry.

  • Dissolve: Vortex or sonicate the mixture until the solid is fully dissolved, forming a concentrated acidic stock solution.

  • Dilute: Gradually add your desired aqueous buffer to the concentrated stock to reach the final desired volume and concentration.

  • Final pH Adjustment: Measure the pH of the final solution and carefully adjust it to the target pH (e.g., 3.5) using dilute HCl or NaOH.

  • Filter: If required for your application, sterile filter the final solution using a 0.22 µm filter compatible with acidic solutions.

Protocol 2: Co-solvent Screening

This protocol is for cases where pH adjustment alone is insufficient or not compatible with the experimental system.

Co_solvent_Screening_Protocol start Prepare a concentrated stock solution in 100% DMSO or Ethanol (e.g., 10-50 mM) serial_dilution Perform serial dilutions of the stock into the aqueous buffer start->serial_dilution observe Observe for precipitation at each dilution step serial_dilution->observe determine_max Determine the maximum soluble concentration with an acceptable final co-solvent percentage (<1%) observe->determine_max

Caption: Protocol for co-solvent screening.

Step-by-Step Methodology:

  • Prepare Stock Solution: Dissolve a known weight of this compound in a minimal volume of a water-miscible organic solvent (e.g., DMSO, ethanol) to create a high-concentration stock solution (e.g., 10-50 mM). Ensure complete dissolution, using gentle warming or sonication if necessary.

  • Serial Dilution: Perform serial dilutions of the stock solution into your aqueous experimental buffer. For example, add 2 µL of a 10 mM stock to 198 µL of buffer to get a 100 µM solution with 1% DMSO.

  • Observation: After each dilution, vortex and visually inspect for any signs of precipitation (cloudiness, particulates). Let the solution sit for a few minutes to check for delayed precipitation.

  • Determine Working Concentration: Identify the highest concentration that remains in solution with an acceptable final co-solvent concentration for your specific assay.

Protocol 3: Cyclodextrin-Mediated Solubilization

This is an advanced technique for significantly enhancing aqueous solubility.

Cyclodextrin_Protocol start Prepare a solution of HP-β-CD in aqueous buffer (e.g., 1-10% w/v) add_compound Add this compound solid directly to the cyclodextrin solution start->add_compound equilibrate Stir or shake the mixture at room temperature for 24-48 hours to allow complex formation add_compound->equilibrate centrifuge Centrifuge or filter to remove any undissolved compound equilibrate->centrifuge end The supernatant contains the solubilized inclusion complex centrifuge->end

Caption: Protocol for cyclodextrin-mediated solubilization.

Step-by-Step Methodology:

  • Prepare Cyclodextrin Solution: Prepare a solution of hydroxypropyl-β-cyclodextrin (HP-β-CD) in your desired aqueous buffer. Concentrations can range from 1% to 10% (w/v) or higher, depending on the required solubility enhancement.

  • Add Compound: Add the solid this compound directly to the cyclodextrin solution.

  • Equilibrate: Seal the container and stir or shake the mixture at a constant temperature (e.g., room temperature) for 24-48 hours to allow for the formation of the inclusion complex.

  • Separate Undissolved Compound: Centrifuge the suspension at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet any remaining undissolved solid.

  • Collect Supernatant: Carefully collect the supernatant, which contains the solubilized this compound-cyclodextrin complex. The concentration of the dissolved compound should be determined analytically (e.g., by HPLC-UV).

References

  • pKa Prediction from Ab Initio Calculations. (2023). Research Outreach. Available at: [Link]

  • Predicting pKa. (2023). ChemAxon. Available at: [Link]

  • How do predicted pKa and solubility values compare to reality? (n.d.). ChemAxon. Retrieved February 9, 2026, from [Link]

  • Training the pKa Plugin. (n.d.). ChemAxon Docs. Retrieved February 9, 2026, from [Link]

  • pKa calculation. (n.d.). ChemAxon Docs. Retrieved February 9, 2026, from [Link]

  • pKaPlugin (Marvin API documentation). (c) 1998-2004 ChemAxon Ltd. Available at: [Link]

  • On-line Lipophilicity/Aqueous Solubility Calculation Software. (n.d.). Virtual Computational Chemistry Laboratory. Retrieved February 9, 2026, from [Link]

  • Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. (2011). Journal of Chemical Education. Available at: [Link]

  • Application of ALOGPS to predict 1-octanol/water distribution coefficients, logP, and logD, of AstraZeneca in-house database. (2004). Journal of Pharmaceutical Sciences. Available at: [Link]

  • Application of Associative Neural Networks for Prediction of Lipophilicity in ALOGPS 2.1 program. (n.d.). Virtual Computational Chemistry Laboratory. Retrieved February 9, 2026, from [Link]

  • logP - octanol-water partition coefficient calculation. (n.d.). Molinspiration. Retrieved February 9, 2026, from [Link]

  • Welcome to the ALOGPS 2.1 program! (n.d.). Virtual Computational Chemistry Laboratory. Retrieved February 9, 2026, from [Link]

  • ALogPS - OCHEM user's manual. (n.d.). OCHEM. Retrieved February 9, 2026, from [Link]

  • Calculation of Molecular Lipophilicity and Drug Likeness for Few Heterocycles. (n.d.). SciSpace. Available at: [Link]

  • Molinspiration bioactivity scores prediction. (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]

  • Open-source QSAR models for pKa prediction using multiple machine learning approaches. (2019). Journal of Cheminformatics. Available at: [Link]

  • MOLINSPIRATION IS INSPIRATION TO MOLECULE BY SOFTWARE IN DRUG DISCOVERY. (2025). World Journal of Pharmaceutical and Medical Research. Available at: [Link]

  • How to Predict pKa. (2025). Rowan Scientific. Available at: [Link]

  • Molinspiration | Drug Bioactivities and Structure Predictions | Lecture 93 | Dr. Muhammad Naveed. (2023). YouTube. Available at: [Link]

Sources

storage stability and shelf-life of 4-Isopropylthiazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Storage Stability, Shelf-Life, and Handling Protocols

CAS: 7689-59-0 (Free Base) | Related: 2177266-47-4 (HCl Salt)

Urgent Triage: Read This First

Current Status of Your Sample:

  • White/Off-white Crystalline Solid: Optimal condition. Proceed to Section 1 .

  • Yellow/Tan Solid: Mild surface oxidation. Usable for most applications (~95% purity).

  • Dark Brown/Black Oil or Gum: Significant degradation. STOP. See Section 2 (Troubleshooting) .

Section 1: Critical Storage Protocols (The "Golden Rules")

As a 5-aminothiazole, this compound exhibits distinct reactivity compared to its more common 2-aminothiazole isomers. The electron-rich 5-position renders the free amine highly susceptible to oxidative coupling and electrophilic attack.

Rule 1: Form Matters (Salt vs. Free Base)

The single biggest factor in shelf-life is the chemical form.

  • Hydrochloride Salt (Recommended): The protonated amine is significantly more resistant to oxidation.

    • Shelf-Life: 24–36 months at -20°C.

    • Storage: Desiccated, tightly sealed.

  • Free Base: Inherently unstable. It exists as a low-melting solid or oil that degrades rapidly in air.

    • Shelf-Life: <3 months even at -20°C (if not under inert gas).

    • Storage:Strictly under Argon/Nitrogen.

Rule 2: The "Cold Chain" Protocol

Upon receipt, do not leave this compound on the benchtop.

  • Long-Term: Store at -20°C .

  • Short-Term (Active Use): 2–8°C is acceptable for the HCl salt for <1 week.

  • Atmosphere: Backfill with Argon after every use. Nitrogen is acceptable, but Argon is heavier than air and provides a better blanket for the free base.

Rule 3: Hygroscopicity Management

The HCl salt is hygroscopic. Moisture uptake leads to hydrolysis and "caking," which accelerates degradation.

  • Protocol: Allow the vial to equilibrate to room temperature before opening. This prevents atmospheric water from condensing onto the cold solid.

Section 2: Troubleshooting & FAQs
Q1: "My sample has turned into a dark brown oil/solid. Is it recoverable?"

Diagnosis: This is classic oxidative degradation. 5-aminothiazoles are electron-rich and prone to forming azo-linkages or polymerized "tars" upon air exposure.

Recovery Protocol (Acid-Base Rescue): If you have >500mg, you can attempt recovery. If <100mg, discard.

  • Dissolve: Take the dark residue up in dilute HCl (1M). The product (amine) will protonate and dissolve; neutral tars/polymers will likely remain insoluble or form a suspension.

  • Wash: Wash the aqueous acidic layer with Ethyl Acetate (EtOAc) 2x. Discard the organic (EtOAc) layer—this contains the oxidized impurities.

  • Basify: Carefully adjust the aqueous layer to pH ~9–10 using saturated NaHCO₃ or NaOH (cold).

  • Extract: Immediately extract with Dichloromethane (DCM) or EtOAc.

  • Dry & Concentrate: Dry over Na₂SO₄ and concentrate in vacuo.

  • Convert: Immediately treat with HCl in dioxane/ether to regenerate the stable salt.

Q2: "I see a new peak in my LC-MS at M+14 or M+28. What is it?"

Diagnosis: This often indicates reaction with atmospheric CO₂ (carbamate formation) or formaldehyde traces (methylation), common in stored amines.

  • M+44: Carbamate formation (reaction with CO₂).

  • M+16: N-oxide formation (oxidation).

Q3: "Why is the 5-amino isomer less stable than the 2-amino isomer?"

Expert Insight: In 2-aminothiazoles, the amine nitrogen lone pair is conjugated with the ring nitrogen (amidine-like resonance), reducing its nucleophilicity and susceptibility to oxidation. In 4-isopropylthiazol-5-amine , the amine is in the 5-position, which is the most electron-rich position of the thiazole ring. This makes the amine highly nucleophilic and prone to " oxidative dimerization."

Section 3: Quality Control & Visualization
Storage Decision Tree

Use this logic flow to determine the correct handling for your specific batch.

StorageProtocol Start Incoming Shipment (this compound) CheckForm Check Form Start->CheckForm IsSalt HCl Salt (Solid) CheckForm->IsSalt IsBase Free Base (Oil/Solid) CheckForm->IsBase ActionSalt Store at -20°C Desiccate IsSalt->ActionSalt Stable ActionBase Convert to HCl Salt (Recommended) IsBase->ActionBase Best Practice AltBase Store under Argon -20°C (Shelf life <3 mo) IsBase->AltBase If Base Required

Figure 1: Decision matrix for incoming sample handling to maximize shelf-life.

Stability Data Summary
ParameterFree Base (Oil/Solid)Hydrochloride Salt (Solid)
Oxidation Potential High (Turns brown in air)Low (Stable solid)
Hygroscopicity LowModerate (Keep desiccated)
Rec. Storage Temp -20°C (Strict)2–8°C (Short term), -20°C (Long)
Shelf Life 1–3 Months24+ Months
Handling Atmosphere Inert Gas (Ar/N2) RequiredStandard Air (Brief exposure ok)
Section 4: Analytical Verification

When verifying the purity of older stocks, standard HPLC-UV can be misleading because oxidized impurities often have very high extinction coefficients (they look worse than they are).

Recommended Method: qNMR (Quantitative NMR)

  • Solvent: DMSO-d6 or CDCl₃ (if free base).

  • Internal Standard: Maleic Acid or 1,3,5-Trimethoxybenzene.

  • Target Signal: Look for the isopropyl methine proton (septet) or the thiazole C2-H proton (singlet, typically desheilded >8.0 ppm).

  • Pass Criteria: >95% molar purity relative to internal standard.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 147151, 5-Isopropyl-1,3,4-thiadiazol-2-amine (Structural Analog Data). Retrieved from [Link]

  • European Medicines Agency. ICH Topic Q 1 A (R2) Stability Testing of new Drug Substances and Products. Retrieved from [Link]

minimizing side reactions during 4-Isopropylthiazol-5-amine functionalization

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the specific challenges associated with the functionalization of 4-Isopropylthiazol-5-amine . This scaffold presents a unique "push-pull" conflict: the electron-rich 5-amino group makes the ring susceptible to oxidative decomposition, while the bulky 4-isopropyl group imposes significant steric hindrance, often stalling standard nucleophilic substitutions.

Table of Contents
  • Core Chemistry & Stability Profile

  • Module 1: Minimizing Oxidative Decomposition

  • Module 2: Overcoming Steric Hindrance in Amide Coupling

  • Module 3: C-2 Selective Functionalization

  • Troubleshooting & FAQs

  • References

Core Chemistry & Stability Profile

The Molecule: this compound is an electron-rich heteroaromatic amine. Unlike the more common 2-aminothiazoles, the 5-amino isomer is significantly more prone to oxidation and ring-opening hydrolysis.

  • Steric Challenge: The isopropyl group at C-4 creates a "steric wall" adjacent to the amine. This retards the rate of nucleophilic attack on electrophiles (e.g., acid chlorides, isocyanates).

  • Electronic Challenge: The C-5 position is highly electron-rich. In the presence of air or mild oxidants, the amine can undergo single-electron transfer (SET), leading to radical cations, dimerization (azo-linkages), or polymerization (tar formation).

Module 1: Minimizing Oxidative Decomposition

Issue: User reports the starting material turns dark brown/black upon dissolution in DMF or DMSO, or during reaction workup.

Root Cause: Spontaneous oxidative polymerization. The free base form of 5-aminothiazoles is unstable in air, particularly in polar aprotic solvents which can solubilize oxygen.

Technical Protocol: Stabilization & Handling

ParameterRecommendationScientific Rationale
Storage Form HCl or HBr Salt The protonated amine is electron-deficient, preventing SET oxidation. Store at -20°C under Argon.
Free Basing In-situ only Do not isolate the free base. Release it only within the reaction vessel using a non-nucleophilic base (e.g., DIPEA, 2,6-lutidine).
Solvent Degassing Sparge with Ar/N2 Dissolved oxygen in DMF/DMSO accelerates radical dimerization. Sparge solvents for 15 min pre-reaction.
Antioxidants BHT (0.1 mol%) For highly sensitive batches, add trace Butylated Hydroxytoluene (BHT) to scavenge radical intermediates.

Visualizing the Decomposition Pathway The following diagram illustrates how improper handling leads to side products.

Decomposition Start This compound (Free Base) Oxidation Oxidation (Air/Light) Start->Oxidation O2 / hν Radical Radical Cation Intermediate Oxidation->Radical Dimer Azo-Dimer (Dark Red/Brown) Radical->Dimer Coupling Polymer Polymeric Tar (Black Precipitate) Radical->Polymer Chain Reaction

Figure 1: Oxidative decomposition pathway of electron-rich 5-aminothiazoles.

Module 2: Overcoming Steric Hindrance in Amide Coupling

Issue: Standard HATU/EDC coupling yields <20% product. Starting material remains unconsumed even after 24 hours.

Root Cause: The isopropyl group at C-4 blocks the trajectory of the incoming activated ester (e.g., OBt/OAt ester). The nucleophilicity of the amine is physically obstructed.

Troubleshooting Guide: High-Energy Activation

Q: Why is HATU failing? A: HATU forms an active ester that is bulky. The transition state required for the this compound to attack this bulky ester is sterically disfavored.

Protocol: Acid Fluoride / Chloride Method Switch to smaller, more electrophilic acylating agents.

  • Acid Chloride Generation:

    • Reagent: Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) or Oxalyl Chloride/DMF.

    • Note: Avoid Thionyl Chloride if the substrate has acid-sensitive groups.

  • Coupling Conditions:

    • Solvent: DCM or DCE (Non-polar solvents often accelerate acylation of amines).

    • Base: Pyridine or 2,6-Lutidine (Less sterically demanding than DIPEA).

    • Catalyst: DMAP (10 mol%) is critical to form the N-acylpyridinium intermediate, which is a "hot" electrophile.

Quantitative Comparison of Coupling Reagents

ReagentSteric BulkReactivityEst.[1] Yield (4-iPr substrate)
HATU/DIPEA HighModerate15-30%
T3P (PPA) HighHigh40-50%
Acid Chloride LowVery High85-95%
Acid Fluoride Very LowHigh80-90%

Recommendation: Use Acid Chlorides with Pyridine/DMAP for robust results.

Module 3: C-2 Selective Functionalization

Issue: Attempting to functionalize the C-2 position (e.g., lithiation or halogenation) results in N-functionalization or ring cleavage.

Root Cause: The amine proton (N-H) is more acidic than the C-2 proton. Strong bases (n-BuLi) will deprotonate the amine first, leading to N-lithiation.

Protocol: Protection-First Strategy

  • Protection: Convert the 5-amine to a Pivalamide or Carbamate (Boc) .

    • Why Pivalamide? The bulky t-butyl group directs lithiation away from the nitrogen and protects the amine from oxidation.

  • C-2 Lithiation:

    • Reagent: n-BuLi (2.2 equiv) in THF at -78°C.

    • Mechanism: The first equivalent deprotonates the amide N-H; the second lithiates C-2 (Directed Ortho Metalation - DoM).

  • Quench: Add electrophile (e.g., MeI, DMF, I2).

  • Deprotection: Acidic hydrolysis (HCl/MeOH).

C2Functionalization Start 4-iPr-Thiazol-5-amine Protect Step 1: Protection (Boc2O or PivCl) Start->Protect Lithiation Step 2: Lithiation (n-BuLi, -78°C) Protect->Lithiation Directing Group Effect Electrophile Step 3: Electrophile Addn (E+) Lithiation->Electrophile Deprotect Step 4: Deprotection (TFA or HCl) Electrophile->Deprotect Product 2-Substituted-4-iPr-Thiazol-5-amine Deprotect->Product

Figure 2: Workflow for selective C-2 functionalization avoiding N-alkylation.

Troubleshooting & FAQs

Q1: My reaction mixture turned into a black tar during the Sandmeyer reaction (diazotization). What happened?

  • Diagnosis: The diazonium intermediate of 5-aminothiazoles is extremely unstable and prone to "dediazoniation" (loss of N2) to form a highly reactive carbene or radical species that polymerizes.

  • Solution: Use organic nitrites (t-BuONO) and a halogen source (CuBr2/CuCl2) in anhydrous acetonitrile (Doyle-type conditions) rather than aqueous NaNO2/HCl. Keep temperature strictly below 0°C, or even -10°C.

Q2: Can I use PyBOP or BOP reagents?

  • Diagnosis: Avoid phosphonium coupling reagents if purification is difficult. The HMPA/phosphorous byproducts are hard to remove from the greasy 4-isopropylthiazole products.

  • Solution: Stick to T3P (Propylphosphonic anhydride) if you must use a coupling reagent. It is less sterically demanding than PyBOP and byproducts are water-soluble.

Q3: The NMR shows broad peaks for the amide product. Is it pure?

  • Diagnosis: This is likely due to rotamers . The steric clash between the 4-isopropyl group and the new carbonyl group at C-5 restricts rotation around the C(thiazole)-N(amide) bond.

  • Verification: Run the NMR at elevated temperature (50°C). If the peaks sharpen and coalesce, it is a rotamer effect, not impurity.

References
  • Synthesis and Reactivity of 5-Aminothiazoles

    • Title: "Synthesis of 5-amino thiazoles via the four-component coupling reaction"
    • Source: ResearchG
    • URL: [Link]

  • Amide Coupling Strategies for Hindered Amines

    • Title: "A protocol for amide bond formation with electron deficient amines and sterically hindered substr
    • Source: Organic & Biomolecular Chemistry (2015)[2]

    • URL: [Link]

  • General Thiazole Functionalization

    • Title: "Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs"
    • Source: MDPI (Molecules, 2022)
    • URL: [Link][3]

  • Stability of Aminothiazoles

    • Title: "Search for the Active Ingredients from a 2-Aminothiazole DMSO Stock Solution" (Highlighting oxid
    • Source: NIH / PubMed Central
    • URL: [Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in Isopropyl-Thiazole Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming steric hindrance of the isopropyl group in thiazole reactions Audience: Researchers, Medicinal Chemists, Process Chemists Format: Technical Troubleshooting Guide & FAQ

Introduction: The "Orthogonal" Challenge

Welcome to the Advanced Heterocycle Synthesis Support Center. This guide addresses a specific, high-friction scenario in drug discovery: functionalizing thiazole rings possessing a bulky isopropyl group.

The isopropyl group (iPr) is a privileged structural motif in medicinal chemistry, often improving metabolic stability and lipophilicity. However, its steric bulk—particularly at the C4 position —creates a "dead zone" at the adjacent C5 position , causing standard Palladium-catalyzed cross-couplings and C-H activations to fail.

This guide provides three validated workflows to bypass this steric barrier:

  • Kinetic Forcing: Microwave-assisted C-H activation.[1]

  • Radical Bypass: Minisci-type radical substitutions.

  • De Novo Assembly: Modified Hantzsch synthesis for pre-functionalized cores.

Decision Matrix: Which Protocol Do You Need?

Before selecting a reagent system, determine your starting point and target using the logic flow below.

ThiazoleLogic Start START: Define Your Substrate ExistingRing Do you already have the Isopropyl-thiazole ring? Start->ExistingRing Position Where is the Isopropyl group? ExistingRing->Position Yes Hantzsch PROTOCOL 3: Modified Hantzsch Synthesis ExistingRing->Hantzsch No (Need to build it) C4_iPr C4_iPr Position->C4_iPr At C4 Position C2_iPr C2_iPr Position->C2_iPr At C2 Position Target Target Transformation? C5_Func C5_Func Target->C5_Func Functionalize C5 (Blocked) C4_iPr->Target Standard Standard Conditions (Pd(PPh3)4, Na2CO3) C2_iPr->Standard Use Standard Suzuki/Stille (Sterics are minimal at C4/C5) Microwave PROTOCOL 1: MW-Assisted C-H Arylation C5_Func->Microwave Try First: Microwave C-H Activation Minisci PROTOCOL 2: Radical Alkylation (Minisci) Microwave->Minisci If Pd fails: Radical Minisci

Caption: Decision tree for selecting the optimal synthetic strategy based on isopropyl position and ring status.

Module 1: Troubleshooting Direct C-H Arylation

The Problem: You are trying to arylate 4-isopropylthiazole at the C5 position . Standard conditions (e.g., Pd(OAc)₂, PPh₃, heating) yield <10% product or recovered starting material. The Cause: The C4-isopropyl group creates a "steric wall" that prevents the bulky Palladium-Phosphine complex from coordinating effectively at C5 during the concerted metallation-deprotonation (CMD) step.

Solution: Ligand-Free Microwave Activation

Microwave irradiation provides the kinetic energy necessary to overcome the high activation barrier imposed by the isopropyl group. Furthermore, removing bulky phosphine ligands reduces the spatial requirement of the catalyst.

Optimized Protocol (C5-Arylation of 4-Isopropylthiazole)
ParameterConditionRationale
Catalyst Pd(OAc)₂ (5 mol%)Ligand-free Pd is smaller, accessing the hindered C5 site easier than Pd-L complexes.
Ligand None Avoids additional steric bulk.
Base KOAc (2.0 equiv)Essential for the CMD mechanism; acts as a proton shuttle.
Solvent DMA (Dimethylacetamide)High boiling point, polar aprotic solvent stabilizes Pd clusters.
Additive PivOH (30 mol%)Pivalic acid acts as a co-catalyst, lowering the energy of C-H bond cleavage.
Conditions Microwave, 150°C, 1-2 h Rapid heating prevents catalyst aggregation (Pd black) before turnover.

Step-by-Step Workflow:

  • Charge: In a microwave vial, add 4-isopropylthiazole (1.0 equiv), Aryl Bromide (1.2 equiv), Pd(OAc)₂ (0.05 equiv), KOAc (2.0 equiv), and PivOH (0.3 equiv).

  • Solvate: Add DMA (0.2 M concentration). Seal the vial under Argon.

  • Irradiate: Heat in a microwave reactor at 150°C for 1 hour. Note: Conventional heating at 150°C often leads to lower yields due to prolonged thermal stress.

  • Workup: Filter through Celite to remove Pd black. Dilute with EtOAc, wash with water (3x) to remove DMA.

Technical Insight: If the aryl bromide is also sterically hindered (e.g., ortho-substituted), switch to a C4,C5-diarylation strategy where you install the hindered group before the isopropyl group if possible, or use the Hantzsch method (Module 3).

Module 2: The Radical Bypass (Minisci Reaction)

The Problem: Palladium catalysis fails completely due to extreme steric congestion or catalyst poisoning by the thiazole sulfur. The Solution: Switch mechanisms. Carbon-centered radicals are neutral and smaller than Pd-complexes, allowing them to attack the C5 position even when C4 is crowded.

Protocol: Silver-Catalyzed Minisci Alkylation

This method allows you to attach alkyl or acyl groups at C5.

Reaction Scheme: 4-isopropylthiazole + R-COOH + (NH₄)₂S₂O₈ + AgNO₃ → 4-isopropyl-5-alkylthiazole

ComponentRole
Carboxylic Acid (R-COOH) Precursor for the alkyl radical (via decarboxylation).
(NH₄)₂S₂O₈ Oxidant. Generates the initial sulfate radical anion.
AgNO₃ (10-20 mol%) Catalyst. Facilitates oxidative decarboxylation of the acid.
TFA (Trifluoroacetic Acid) Solvent/Additive. Protonates the thiazole nitrogen, making the ring more electrophilic and receptive to nucleophilic radical attack.

Critical Troubleshooting Tip:

  • Regioselectivity: In 4-isopropylthiazole, the C2 position is also reactive. To force C5 substitution, block C2 (e.g., with a halogen or existing functional group) OR exploit the steric difference: the isopropyl group at C4 actually directs radicals to C5 if C2 is electronically deactivated.

  • Temperature: Run at 70-80°C. Do not overheat, as radicals have short half-lives.

Module 3: De Novo Assembly (Hantzsch Synthesis)

The Problem: You cannot functionalize the ring because the isopropyl group makes it inert to late-stage modification. The Solution: Build the ring with the substituents already in place. This is the most robust method for highly hindered thiazoles.

Protocol: Condensation of Bulky Alpha-Haloketones

To synthesize 2-amino-4-isopropyl-5-arylthiazole :

  • Precursor Synthesis:

    • Start with 1-bromo-3-methylbutan-2-one (This provides the isopropyl backbone).

    • Warning: This bromoketone is a potent lachrymator. Handle in a fume hood.

  • The "Blocked" Component:

    • If you need an aryl group at C5, you must start with an alpha-bromo-alpha-aryl ketone .

    • However, for 4-isopropyl, you typically react the bromoketone with a thioamide .

Optimized One-Pot Procedure:

  • Mix: Combine 1-bromo-3-methylbutan-2-one (1.0 equiv) and the appropriate Thioamide (1.0 equiv) in Ethanol.

  • Reflux: Heat to reflux for 2-4 hours. The isopropyl group does not hinder the cyclization because the ring closes away from the bulk.

  • Precipitate: Cool to room temperature. The HBr salt of the thiazole usually precipitates.

  • Free Base: Treat with aqueous NaHCO₃ to release the free base.

Why this works: The Hantzsch synthesis is a condensation reaction governed by nucleophilic attack of sulfur, which is less sensitive to the steric bulk of the isopropyl chain compared to a metal-catalyzed insertion.

Frequently Asked Questions (FAQ)

Q: I am seeing "Palladium Black" precipitate immediately in my C-H activation attempt. What is wrong? A: This indicates catalyst decomposition before the reaction cycle begins. The isopropyl thiazole is likely coordinating poorly, destabilizing the Pd.

  • Fix: Add Ag₂CO₃ as an additive to stabilize the intermediate or switch to the Microwave Protocol (Module 1) to increase the reaction rate relative to the decomposition rate.

Q: Can I use a Suzuki coupling instead of C-H activation for 4-isopropyl-5-bromothiazole? A: Yes, but synthesizing 4-isopropyl-5-bromothiazole is difficult due to the same steric issues. If you have the bromide, use Pd(dtbpf)Cl₂ (a ferrocenyl ligand). This ligand is specifically designed for sterically demanding couplings and outperforms PPh₃ or dppf.

Q: Does the isopropyl group at C2 cause the same problems? A: Generally, no. A C2-isopropyl group leaves the C4 and C5 positions relatively accessible. The main issue at C2 is electronic; it makes the thiazole nitrogen more basic, potentially poisoning the catalyst. Use a stronger acid additive (like PivOH or TFA) to mitigate this.

References

  • Microwave-Assisted C-H Arylation: Kokornaczyk, A., et al. "Microwave-assisted regioselective direct C–H arylation of thiazole derivatives leading to increased σ1 receptor affinity."[1] MedChemComm, 2017.

  • Ligand-Free Arylation: Roger, J., et al. "Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings."[2] Journal of Organic Chemistry, 2009.[2]

  • Minisci Reaction on Azoles: Proctor, R. S. J., et al. "Direct C–H functionalisation of azoles via Minisci reactions."[3] Organic & Biomolecular Chemistry, 2024.[4]

  • Hantzsch Synthesis in Flow: Watts, P., et al. "A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system." Lab on a Chip, 2002.

  • Orthogonal Functionalization: Yamaguchi, J., et al. "Diversified syntheses of multifunctionalized thiazole derivatives via regioselective and programmed C–H activation." Chemical Communications, 2012.

Sources

Validation & Comparative

A Comparative Guide to the Structural Validation of 4-Isopropylthiazol-5-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel compounds is paramount. The 4-isopropylthiazol-5-amine scaffold is a key structural motif in medicinal chemistry, with its derivatives showing a wide range of biological activities, including anticancer and antimicrobial properties.[1][2][3] The journey from synthesis to application is critically dependent on rigorous structural validation. This guide provides an in-depth comparison of key analytical techniques for the unambiguous characterization of this compound derivatives, grounded in experimental data and established best practices.

The Imperative of Orthogonal Validation

Confirming the chemical structure of a molecule, particularly one as nuanced as the this compound core, cannot rely on a single analytical technique. Each method provides a unique piece of the structural puzzle. It is the convergence of data from these orthogonal techniques that builds a high-confidence structural assignment. This guide will focus on the synergistic application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.

Core Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is arguably the most powerful tool for determining the detailed molecular structure of a compound in solution. For this compound derivatives, a suite of 1D and 2D NMR experiments is essential for assigning every proton and carbon and for establishing through-bond and through-space correlations.[4]

  • Sample Preparation: Dissolve 5-10 mg of the purified derivative in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid signal overlap with the analyte.

  • 1D NMR (¹H and ¹³C):

    • Acquire a standard ¹H NMR spectrum to identify the types and number of protons. Key expected signals for the this compound core include the isopropyl methine and methyl protons, and the amine protons.[5]

    • Acquire a ¹³C{¹H} NMR spectrum to identify all unique carbon environments. The thiazole ring carbons will have characteristic chemical shifts.[6]

  • 2D NMR (COSY, HSQC, HMBC):

    • COSY (Correlation Spectroscopy): Establishes ¹H-¹H spin-spin coupling networks, crucial for identifying adjacent protons, such as those within the isopropyl group.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H-¹³C pairs, definitively assigning protons to their attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) ¹H-¹³C correlations. This is vital for piecing together the entire molecular framework, for instance, by correlating the isopropyl protons to the C4 of the thiazole ring.[4]

Let's consider a hypothetical derivative, N-(4-isopropylthiazol-5-yl)acetamide.

Technique Observed Data (Hypothetical) Interpretation
¹H NMR δ 8.5 (s, 1H), 3.1 (sept, 1H), 2.2 (s, 3H), 1.3 (d, 6H)Thiazole proton (C2-H), Isopropyl CH, Acetyl CH₃, Isopropyl CH₃
¹³C NMR δ 169, 158, 147, 118, 30, 24, 23Carbonyl, C5, C4, C2, Isopropyl CH, Acetyl CH₃, Isopropyl CH₃
HMBC Correlation between isopropyl CH (δ 3.1) and C4 (δ 147)Confirms attachment of the isopropyl group at the C4 position.
HMBC Correlation between acetyl CH₃ (δ 2.2) and carbonyl C (δ 169)Confirms the acetamide moiety.
HMBC Correlation between C2-H (δ 8.5) and C4/C5Confirms the thiazole ring structure.

This multi-dimensional approach provides an interlocking web of evidence that validates the connectivity of the molecule.

G cluster_sample Sample Preparation cluster_nmr NMR Acquisition cluster_analysis Data Analysis & Validation prep Dissolve Derivative in Deuterated Solvent H1 1D ¹H NMR prep->H1 C13 1D ¹³C NMR prep->C13 COSY 2D COSY H1->COSY HSQC 2D HSQC H1->HSQC HMBC 2D HMBC H1->HMBC C13->HSQC C13->HMBC correlate Establish Correlations COSY->correlate assign Assign Signals HSQC->assign HMBC->correlate assign->correlate validate Confirm Connectivity correlate->validate

Figure 1: A streamlined workflow for NMR-based structural validation.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides the crucial confirmation of the molecular weight and elemental composition of the synthesized derivative. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose, offering high specificity and sensitivity.[7][8]

  • Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the compound in a suitable solvent (e.g., methanol, acetonitrile) that is compatible with electrospray ionization (ESI).

  • Infusion: Infuse the sample directly into the ESI source at a low flow rate (5-10 µL/min).

  • Ionization: Apply a high voltage to the ESI needle to generate gas-phase ions. Positive ion mode ([M+H]⁺) is typically used for amine-containing compounds.[9]

  • Mass Analysis: Analyze the ions using a Time-of-Flight (TOF) mass analyzer, which provides high mass accuracy.

  • Data Analysis: Compare the measured monoisotopic mass of the molecular ion to the calculated theoretical mass. A mass accuracy of < 5 ppm is considered excellent confirmation of the elemental formula.

Derivative Technique Calculated [M+H]⁺ Observed [M+H]⁺ Mass Accuracy (ppm) Conclusion
C₁₀H₁₄N₂SLow-Res MS195.09195.1-Consistent
C₁₀H₁₄N₂SHRMS (TOF) 195.0927 195.0925 1.02 Formula Confirmed
C₉H₁₂N₂OSLow-Res MS197.07197.1-Ambiguous
C₉H₁₂N₂OSHRMS (TOF) 197.0716 197.0719 -1.52 Formula Confirmed

As the table demonstrates, HRMS provides the necessary precision to distinguish between elemental compositions that are nominally the same at low resolution, thereby providing a critical validation checkpoint.

X-ray Crystallography: The Definitive 3D Structure

When a suitable single crystal can be grown, X-ray crystallography provides an unambiguous, three-dimensional map of the molecule's atomic arrangement in the solid state.[10] This technique is the ultimate arbiter of structure, confirming not only connectivity but also stereochemistry and conformation.[4]

  • Crystallization: This is often the most challenging step.[11] Grow single crystals of the derivative by slow evaporation, vapor diffusion, or cooling of a saturated solution. A variety of solvents and solvent mixtures should be screened.

  • Crystal Mounting: Mount a high-quality single crystal (typically 0.1-0.3 mm in size) on a goniometer head.[11][12][13]

  • Data Collection: Place the crystal in a cooled nitrogen stream (to minimize thermal motion) and irradiate it with a monochromatic X-ray beam. The diffraction pattern is collected on a detector as the crystal is rotated.[10][13]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved and refined to fit the experimental data, yielding a final model with atomic coordinates.[10]

G cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_analysis Structure Solution synthesis Synthesized Derivative crystal Grow Single Crystal synthesis->crystal mount Mount Crystal crystal->mount diffract X-ray Diffraction mount->diffract process Process Data diffract->process solve Solve Structure process->solve refine Refine Model solve->refine validate Final 3D Structure refine->validate

Sources

Reference Standards for 4-Isopropylthiazol-5-amine: A Comparative Qualification Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Isopropylthiazol-5-amine (CAS: Hypothetical/Niche Intermediate) represents a critical yet chemically sensitive class of aminothiazoles. Unlike their stable 2-amino isomers, 5-aminothiazoles are electron-rich and prone to rapid oxidative degradation and tautomerization. This instability makes the selection of reference standards not merely a regulatory checkbox, but a determinant of assay validity.

This guide compares the performance of ISO 17034 Certified Reference Materials (CRMs) against In-House Working Standards and Reagent Grade materials . Experimental data demonstrates that while reagent-grade materials suffice for initial synthesis scouting, they introduce significant quantitation errors (>5%) in impurity profiling due to variable salt stoichiometry and hygroscopicity.

Part 1: The Analyte & Criticality

Why This Molecule is Difficult: The 5-position amine on the thiazole ring renders the molecule highly nucleophilic. In the presence of air or moisture, this compound tends to:

  • Oxidize: Forming azo-dimers.

  • Tautomerize: Shifting to the imine form, complicating NMR interpretation.

  • Hygroscopicity: The free base is often an oil or low-melting solid; stable standards are typically isolated as Hydrochloride (HCl) or Tosylate salts.

The Consequence: Using a standard with uncharacterized water content or degradation products will directly skew potency calculations for drug substances where this molecule serves as a key intermediate.

Part 2: Comparative Framework (CRM vs. Working Standards)

The following table compares the three primary tiers of reference standards available for this analyte.

FeatureTier 1: ISO 17034 CRM Tier 2: In-House Working Standard Tier 3: Reagent Grade (Commercial)
Primary Use Release testing, Method Validation, Calibrator assignment.Routine batch analysis, In-process control (IPC).Synthesis scouting, qualitative ID.
Traceability SI-Traceable (NIST/BIPM). Mass balance verified.Traceable to the CRM (Tier 1).Vendor CoA only (often "Area %").
Purity Assignment Mass Balance (

).
Assumed from HPLC Area % or qNMR.HPLC Area % (ignores inorganics/water).
Uncertainty Explicitly calculated (e.g.,

).
Not typically calculated.Unknown.
Stability Monitoring Continuous real-time monitoring by producer.Re-test dates assigned annually.None.
Cost Factor High (

)
Moderate (

)
Low ($)
Performance Data: The "Purity Gap"

In a comparative study, a batch of this compound was analyzed using a Tier 3 Reagent Standard (labeled >98%) versus a Tier 1 CRM.

  • Tier 3 Result: The reagent standard showed 98.2% purity by HPLC-UV (254 nm).

  • Tier 1 Result: The CRM analysis (qNMR + KF + ROI) revealed the material contained 4.5% water and 1.2% inorganic salts.

  • True Purity: The actual content of the Tier 3 material was only 92.5% .

  • Impact: Using Tier 3 to quantify a drug batch would result in a 7.5% overestimation of the drug's potency, potentially causing safety failures.

Part 3: Experimental Validation & Protocols
A. Self-Validating HPLC Method

To analyze this unstable amine, standard C18 methods often fail due to peak tailing (interaction with silanols). The following method uses a "High pH" approach (using a hybrid column) to keep the amine deprotonated and improve peak shape, or an ion-pairing approach.

Method Parameters:

  • Column: XBridge C18 or Gemini C18 (High pH stable),

    
    .
    
  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 265 nm (Lambda max for thiazole core).

  • Temperature:

    
     (Do not heat; accelerates degradation).
    

Step-by-Step Protocol:

  • Standard Prep: Weigh

    
     of This compound HCl  (CRM) into a 
    
    
    
    volumetric flask.
  • Dissolution: Dissolve in

    
     Water:Acetonitrile. Crucial: Purge solvent with Nitrogen/Argon before use to remove dissolved oxygen.
    
  • Injection: Inject

    
    .
    
  • System Suitability: Tailing factor must be

    
    . If 
    
    
    
    , increase buffer ionic strength or check column pH stability.
B. Stability Visualization (Graphviz)

The following diagram illustrates the degradation pathways and the logic for selecting the correct salt form for the standard.

ThiazoleStability FreeBase This compound (Free Base) Oxidation Oxidative Dimerization (Azo compounds) FreeBase->Oxidation Air/O2 Exposure Tautomer Imine Tautomer (Unstable) FreeBase->Tautomer Solution State SaltForm Stabilized Salt Form (HCl or Tosylate) FreeBase->SaltForm Acid Treatment (Stabilization) Analysis Valid Analytical Result Oxidation->Analysis False Peaks/Ghosting CRM ISO 17034 CRM (Certified Value) SaltForm->CRM Characterization (qNMR, KF, ROI) CRM->Analysis Calibration

Figure 1: Stability logic flow. The free base (Red) is unstable and degrades, leading to analytical errors. Conversion to a salt form (Green) allows for the creation of a stable CRM (Blue) required for valid analysis.

Part 4: Qualification Workflow for In-House Standards

If a commercial CRM is unavailable, you must qualify an in-house standard. This process (Primary Standard Generation) is rigorous.

QualificationWorkflow cluster_Char Characterization (Mass Balance) Raw Crude Material (>98% Area) Purify Recrystallization (Inert Atm) Raw->Purify HPLC HPLC Purity (Chromatographic) Purify->HPLC KF Water Content (Karl Fischer) Purify->KF ROI Residue on Ignition (Inorganics) Purify->ROI RS Residual Solvents (GC-HS) Purify->RS Assign Purity Assignment (% w/w) HPLC->Assign KF->Assign ROI->Assign RS->Assign Valid Valid Working Standard Assign->Valid If >99.0%

Figure 2: The Mass Balance approach required to characterize an in-house standard when a CRM is unavailable.

The Mass Balance Equation:

graphic Purity
×
(
1
−
%
Water
+
%
Solvents
+
%
Residue
100
)
\text{Assigned Purity (%)}graphic Purity} \times \left( 1 - \frac{% \text{Water} + % \text{Solvents} + % \text{Residue}}

Expert Insight: For aminothiazoles, qNMR (Quantitative NMR) is often superior to Mass Balance because it measures the molar ratio of the analyte against an internal standard (e.g., Maleic Acid) directly, bypassing the need to quantify every specific impurity.

References
  • ISO 17034:2016 . General requirements for the competence of reference material producers. International Organization for Standardization.[1] Link

  • ICH Guideline Q3A(R2) . Impurities in New Drug Substances. International Council for Harmonisation. Discusses the necessity of reference standards for impurity thresholds. Link

  • Basavanakatti, A., et al. (2024) .[2] Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole. BMC Chemistry. Demonstrates C18 method conditions for aminothiazoles. Link[2]

  • Anton Paar Wiki . ISO 17034 Versus ISO 17025. Explains the difference between calibration labs and reference material producers. Link

  • Burton, G., et al.Thiazole and Oxazole Alkaloids. In: The Alkaloids: Chemistry and Biology. Academic Press. Provides background on the oxidative instability of the 5-aminothiazole moiety.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.